2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBKBPXOVQYFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278146 | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186390-74-9 | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186390-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-methyl-5-nitrobenzoic acid, and proceeds through a three-step sequence involving bromination, cyclization to a nitroisocoumarin intermediate, and subsequent reduction to the target diol. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and optimization of this synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through the following three key transformations:
-
Bromination of 2-methyl-5-nitrobenzoic acid: The synthesis begins with the selective benzylic bromination of 2-methyl-5-nitrobenzoic acid to yield 2-(bromomethyl)-5-nitrobenzoic acid.
-
Intramolecular Cyclization to 7-Nitroisocoumarin: The resulting 2-(bromomethyl)-5-nitrobenzoic acid undergoes an intramolecular cyclization to form the key intermediate, 7-nitroisocoumarin.
-
Reduction of 7-Nitroisocoumarin: The final step involves the reduction of the lactone functionality of 7-nitroisocoumarin to afford the target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic Acid
Reaction Scheme:
Caption: Bromination of 2-methyl-5-nitrobenzoic acid.
Procedure:
A mixture of 2-methyl-5-nitrobenzoic acid, N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford 2-(bromomethyl)-5-nitrobenzoic acid.
Step 2: Synthesis of 7-Nitroisocoumarin
Reaction Scheme:
Caption: Intramolecular cyclization to form 7-nitroisocoumarin.
Procedure:
2-(Bromomethyl)-5-nitrobenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A mild base, for example, sodium bicarbonate, is added to the solution, and the mixture is stirred at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 7-nitroisocoumarin is then purified by column chromatography.
Step 3: Synthesis of this compound
Reaction Scheme:
Caption: Reduction of 7-nitroisocoumarin to the target diol.
Procedure:
To a solution of 7-nitroisocoumarin in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of a weak acid (e.g., dilute HCl) until the effervescence ceases. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis. Please note that the values are based on typical yields and characterization data for analogous reactions and may vary depending on the specific experimental conditions.
Table 1: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic Acid
| Parameter | Value |
| Starting Material | 2-Methyl-5-nitrobenzoic acid |
| Key Reagents | N-Bromosuccinimide, Benzoyl peroxide |
| Solvent | Carbon tetrachloride |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90% |
| Melting Point | - |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Aromatic protons, CH₂Br protons, COOH proton |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, CH₂Br carbon, COOH carbon |
| IR (KBr, cm⁻¹) | C=O (acid), C-Br, NO₂ stretches |
Table 2: Synthesis of 7-Nitroisocoumarin
| Parameter | Value |
| Starting Material | 2-(Bromomethyl)-5-nitrobenzoic acid |
| Key Reagents | Sodium bicarbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature |
| Typical Yield | 70-80% |
| Melting Point | - |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Aromatic protons, CH₂ protons |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, CH₂ carbon, C=O (lactone) carbon |
| IR (KBr, cm⁻¹) | C=O (lactone), NO₂ stretches |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | 7-Nitroisocoumarin |
| Key Reagents | Sodium borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 85-95%[1] |
| Melting Point | - |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Aromatic protons, CH₂OH protons, CH₂CH₂OH protons, OH protons |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, CH₂OH carbon, CH₂CH₂OH carbon |
| IR (KBr, cm⁻¹) | OH, NO₂ stretches |
| Mass Spec (m/z) | [M]+ |
Note: Specific spectroscopic data for the intermediates and the final product would need to be acquired upon synthesis and purification. The provided descriptions are based on the expected chemical structures.
Conclusion
This technical guide outlines a robust and logical synthetic route to this compound. The described three-step sequence, starting from readily available materials, provides a clear pathway for the preparation of this valuable chemical intermediate. The detailed protocols and tabulated data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient production and further exploration of this compound and its derivatives.
References
An In-depth Technical Guide on 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, aimed at researchers, scientists, and professionals in drug development. This document collates available data on its chemical characteristics, synthesis, and potential biological activities, while also highlighting areas where information is currently unavailable.
Core Chemical Properties
This compound, with the CAS number 186390-74-9, is a solid organic compound. Limited information is available regarding its physical and chemical properties. The table below summarizes the key known quantitative data.
| Property | Value | Source |
| CAS Number | 186390-74-9 | N/A |
| Molecular Formula | C₉H₁₁NO₄ | N/A |
| Molecular Weight | 197.19 g/mol | N/A |
| Melting Point | 79-81 °C | N/A |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid | N/A |
Synthesis and Experimental Protocols
General Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives via Reduction of Isocoumarins
A potential synthetic route involves the reduction of a corresponding 3-substituted isocoumarin.[1]
Experimental Protocol:
-
Reaction Setup: A solution of the starting 3-substituted isocoumarin is prepared in methanol.
-
Reduction: An excess of sodium borohydride is added to the methanolic solution.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (9:1) as the mobile phase.[1]
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired 2-(2-(hydroxymethyl)phenyl)ethanol derivative.
It is important to note that this is a general procedure and would require optimization for the synthesis of this compound, including the synthesis of the appropriate nitro-substituted isocoumarin precursor.
Below is a conceptual workflow for this synthesis.
References
In-depth Technical Guide: Properties and Applications of CAS number 186390-74-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of the compound with CAS number 186390-74-9, chemically identified as 2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol. While direct biological activity of this specific compound is not extensively documented in publicly available literature, its pivotal role as a key intermediate in the synthesis of biologically active 6-nitro-1,2,3,4-tetrahydroisoquinoline derivatives positions it as a molecule of significant interest in medicinal chemistry and drug discovery. This guide will detail its physicochemical properties, its application in the synthesis of a notable tetrahydroisoquinoline derivative, and the broader biological significance of this class of compounds, supported by experimental protocols and pathway diagrams.
Chemical and Physical Properties
The compound with CAS number 186390-74-9 is an aromatic nitro compound and a diol. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 186390-74-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Refer to supplier specifications |
| Solubility | Refer to supplier specifications |
Data sourced from publicly available chemical supplier information.
Synthetic Applications: A Gateway to Bioactive Tetrahydroisoquinolines
The primary documented utility of this compound lies in its role as a precursor for the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3]
A key transformation involving this starting material is the synthesis of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Synthesis of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
The synthesis proceeds via a two-step, one-pot reaction involving the formation of a dimesylate intermediate followed by cyclization with benzylamine.[4]
Experimental Protocol:
-
Step 1: Dimesylate Intermediate Formation
-
A solution of 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol (5.95 g, 30.17 mmol) and triethylamine (10.51 mL, 75.42 mmol) in dry dichloromethane (121 mL) is cooled to 0°C under a nitrogen atmosphere.[4]
-
Methanesulfonyl chloride (5.37 mL, 69.39 mmol) is added dropwise to the solution.[4]
-
The reaction mixture is stirred at 0°C for 30 minutes.[4]
-
The mixture is then washed sequentially with 1M aqueous HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).[4]
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to yield the dimesylate intermediate as a partially crystalline oil.[4]
-
-
Step 2: Cyclization to 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
-
The crude dimesylate intermediate is dissolved in dichloromethane (151 mL) under a nitrogen atmosphere.[4]
-
Benzylamine (16.48 mL, 150.8 mmol) is added to the solution.[4]
-
The resulting mixture is stirred at ambient temperature for 22 hours.[4]
-
The reaction mixture is washed with water (100 mL) and brine (100 mL).[4]
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[4]
-
The crude product is purified by silica gel chromatography, eluting with EtOAc/heptane (10/90), to afford 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a light yellow solid (7.76 g, 96% yield).[4]
-
Synthetic Workflow Diagram:
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Structure Elucidation of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the theoretical structure elucidation of the novel compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. Due to the absence of published experimental data for this specific molecule, this document provides a comprehensive, predictive analysis of its spectroscopic characteristics. A plausible synthetic route is proposed, and detailed theoretical data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of this and structurally related compounds, offering a foundational framework for future experimental work.
Proposed Synthesis
A viable synthetic pathway for this compound is the reduction of a 5-nitro-substituted isocoumarin precursor. This methodology is adapted from the successful synthesis of related 2-(2-(hydroxymethyl)phenyl)ethanol derivatives.[1] The proposed reaction involves the treatment of 6-nitroisochroman-1-one with a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent. The nitro group is anticipated to remain intact under these conditions.
Experimental Protocol: Proposed Synthesis
-
Precursor Preparation: Synthesize 6-nitroisochroman-1-one (5-nitro-3,4-dihydro-1H-isochromen-1-one) through established nitration methods of isochromanone.
-
Reduction: To a solution of 6-nitroisochroman-1-one (1 equivalent) in methanol at 0 °C, add sodium borohydride (2-4 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the electron-withdrawing nitro group and the two hydroxyl groups will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | Ar-H (H-6) |
| ~8.00 | dd | 1H | Ar-H (H-4) |
| ~7.40 | d | 1H | Ar-H (H-3) |
| ~4.70 | s | 2H | -CH₂OH (benzylic) |
| ~3.90 | t | 2H | -CH₂OH (ethanolic) |
| ~3.00 | t | 2H | Ar-CH₂- |
| ~2.50 | br s | 2H | -OH (x2) |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the substitution pattern on the aromatic ring and the nature of the aliphatic side chains.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-NO₂ |
| ~142.0 | C-CH₂OH (aromatic) |
| ~135.0 | C-CH₂CH₂OH (aromatic) |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~123.0 | Ar-CH |
| ~63.0 | -CH₂OH (benzylic) |
| ~61.0 | -CH₂OH (ethanolic) |
| ~36.0 | Ar-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl groups) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1530 & 1350 | N-O stretch (nitro group) |
| 1600 & 1475 | C=C stretch (aromatic ring) |
| 1050 | C-O stretch (alcohols) |
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 213 | [M]⁺ (Molecular Ion) |
| 195 | [M - H₂O]⁺ |
| 182 | [M - CH₂OH]⁺ |
| 167 | [M - NO₂]⁺ |
| 136 | [M - CH₂CH₂OH - H]⁺ |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a theoretical framework for the structure elucidation of this compound. While experimental data is not yet available, the predicted spectroscopic information and the proposed synthetic route offer a solid starting point for researchers. The detailed tables and workflow diagram are intended to facilitate the practical synthesis and characterization of this novel compound, which may hold potential for applications in medicinal chemistry and materials science. Future experimental validation is required to confirm the predictions outlined in this document.
References
Technical Guide: Physicochemical Properties of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical characteristics of the organic compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. While extensive experimental data for this specific molecule is not widely published, this document compiles the known properties and outlines standard experimental protocols for its characterization based on methodologies applied to analogous compounds.
Core Physical and Chemical Data
The following table summarizes the available identifying and computed properties for this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 186390-74-9 | Multiple Chemical Suppliers |
| Molecular Formula | C₉H₁₁NO₄ | Multiple Chemical Suppliers |
| Molecular Weight | 197.19 g/mol | Multiple Chemical Suppliers |
| Physical Form | Solid | Multiple Chemical Suppliers |
| Purity | Typically ≥95% (commercial samples) | Commercial Supplier Data |
| InChI | 1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2 | Sigma-Aldrich |
| InChIKey | SYBKBPXOVQYFFA-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | OCC1=CC(=C(C=C1)--INVALID-LINK--[O-])CCO | Sigma-Aldrich |
| Storage | Sealed in a dry environment at room temperature | Commercial Supplier Data |
Experimental Protocols for Characterization
While specific experimental details for this compound are not published, the following are standard methodologies used for the characterization of similar organic compounds.
Determination of Melting Point
A calibrated digital melting point apparatus would be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To elucidate the chemical structure, ¹H and ¹³C NMR spectra would be acquired. A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the signals would be used to confirm the proton and carbon environments within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. A small amount of the solid sample would be analyzed, typically using an attenuated total reflectance (ATR) accessory. Characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C-H and C=C) groups would be expected.
Mass Spectrometry (MS)
To confirm the molecular weight and fragmentation pattern, mass spectrometry would be performed. A suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be used to generate the mass spectrum. The molecular ion peak [M]+ or [M+H]+ would be expected to correspond to the calculated molecular weight.
Logical Relationships: A Plausible Synthesis Pathway
While the definitive, published synthesis of this compound could not be located, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway could involve the nitration of a precursor molecule, 2-(2-(hydroxymethyl)phenyl)ethanol. The following diagram illustrates this hypothetical synthesis.
Caption: Hypothetical synthesis pathway for this compound.
A Comprehensive Review of Nitrophenyl Ethanol Derivatives: Synthesis, Properties, and Biological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitrophenyl ethanol derivatives represent a class of organic compounds characterized by a phenyl ring substituted with both a nitro group and an ethanol side chain. This structural motif serves as a versatile scaffold in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro group, combined with the reactive hydroxyl functionality of the ethanol chain, makes these compounds valuable intermediates for the synthesis of a wide array of more complex molecules and pharmacologically active agents. This guide provides a comprehensive literature review of their synthesis, physicochemical properties, and diverse biological activities, presenting key data and experimental protocols for laboratory application.
Synthesis of Nitrophenyl Ethanol Derivatives
The primary method for synthesizing β-nitro alcohols, such as 2-nitro-1-phenylethanol, is the Henry Reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] More recently, biocatalytic methods have been developed to achieve high enantioselectivity.
Key Synthetic Methodologies
1. The Henry (Nitroaldol) Reaction: This reaction is the cornerstone for creating the 1-phenyl-2-nitroethanol backbone. It begins with the deprotonation of a nitroalkane (like nitromethane) by a base to form a nucleophilic nitronate anion.[3] This anion then attacks the carbonyl carbon of a substituted benzaldehyde (e.g., nitrobenzaldehyde). Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[1][3] The choice of base and reaction conditions is crucial, as elimination of water to form nitroalkenes can be a competing side reaction.[2]
2. Enzymatic Synthesis: For chiral applications, enzymatic synthesis offers a powerful route to enantiopure products. Hydroxynitrile lyases (HNLs), for instance, can catalyze the asymmetric synthesis of (R)-β-nitro alcohols. This method provides high enantiomeric excess (>99% ee) under mild reaction conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for the Henry Reaction [1][2][5]
-
An aldehyde (e.g., 4-nitrobenzaldehyde) is dissolved in an appropriate solvent.
-
An equimolar amount or a slight excess of a nitroalkane (e.g., nitromethane) is added to the solution.
-
A catalytic amount of a base (e.g., a polymer-supported base like PS-BEMP or a simple base like sodium hydroxide) is introduced to the mixture.[5]
-
The reaction is stirred at a controlled temperature (e.g., 30°C) for a period ranging from a few hours to 24 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with a dilute acid.
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified, usually by column chromatography, to yield the pure β-nitro alcohol derivative.
Protocol 2: Enzymatic Synthesis of (R)-2-nitro-1-phenylethanol [4]
-
A triple variant of Granulicella tundricola hydroxynitrile lyase (GtHNL-3V) is immobilized on a solid support such as Celite R-633.
-
The reaction is prepared in a 1 mL volume containing 20 mM benzaldehyde and 1 M nitromethane in methyl tert-butyl ether (MTBE) saturated with 100 mM potassium phosphate (KPi) buffer (pH 7.0).
-
The immobilized enzyme is added to the reaction vial.
-
The reaction is shaken vigorously (e.g., 1200 rpm) at a controlled temperature of 30°C for 24 hours.
-
The reaction progress and yield are monitored by analyzing samples of the reaction mixture.
-
This batch system has been shown to produce (R)-2-nitro-1-phenylethanol with a yield of 82% and an enantiomeric excess of >99%.[4]
Physicochemical Properties
The position of the nitro group on the phenyl ring significantly influences the physical and chemical properties of nitrophenyl ethanol derivatives. The following table summarizes the properties of several common isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |
| 2-Nitro-1-phenylethanol | 15990-45-1 | C₈H₉NO₃ | 167.16 | 1.254 | 317.2 @ 760 mmHg |
| 1-(2-Nitrophenyl)ethanol | 3205-25-2 | C₈H₉NO₃ | 167.16 | 1.24 | 107 @ 1 mmHg |
| 1-(3-Nitrophenyl)ethanol | 5400-78-2 | C₈H₉NO₃ | 167.16 | N/A | N/A |
| 1-(4-Nitrophenyl)ethanol | 6531-13-1 | C₈H₉NO₃ | 167.16 | N/A | N/A |
Data sourced from Molbase and Sigma-Aldrich.
Biological Activities and Applications
Nitrophenyl ethanol derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of interest in drug discovery. Their utility ranges from intermediates in the synthesis of complex drugs to active agents themselves, targeting a variety of biological pathways.
References
An In-depth Technical Guide to 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, and potential characteristics of the niche chemical compound, 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. Due to the limited availability of direct research on this specific molecule, this paper infers a likely synthetic pathway based on established organic chemistry principles and analogous transformations. This guide will detail a proposed synthetic route, including experimental protocols and necessary characterization methods. Furthermore, it will touch upon the potential significance of this compound in the broader context of medicinal chemistry and drug development, drawing parallels with structurally related molecules.
Introduction
This compound is a multifaceted organic molecule characterized by a benzene ring substituted with a nitro group, a hydroxymethyl group, and a hydroxyethyl group. The presence of these distinct functional groups suggests a potential for diverse chemical reactivity and a range of possible biological interactions. The nitroaromatic moiety is a common feature in various pharmacologically active compounds, often contributing to their mechanism of action through redox processes. The dual alcohol functionalities present opportunities for further chemical modification and could play a role in the molecule's solubility and interaction with biological targets.
Despite its interesting structural features, a thorough review of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, historical development, and specific biological activities of this compound. The compound is commercially available from some suppliers, indicating its synthesis is feasible, yet it appears to be an understudied molecule in the public domain. This guide aims to bridge this knowledge gap by proposing a viable synthetic route and outlining the necessary experimental procedures to encourage further investigation into its properties and potential applications.
Proposed Synthesis
A plausible and efficient synthetic route to this compound can be envisioned through a two-step process starting from a substituted isocoumarin. This approach is analogous to the synthesis of the non-nitrated counterpart, 2-(2-(hydroxymethyl)phenyl)ethanol, which has been successfully prepared via the reduction of isocoumarin.[1]
The proposed pathway involves:
-
Nitration of a suitable isocoumarin precursor to introduce the nitro group at the desired position on the aromatic ring, yielding 5-nitroisocoumarin.
-
Reduction of the lactone and the nitro group of 5-nitroisocoumarin to afford the target molecule, this compound.
Step 1: Synthesis of 5-Nitroisocoumarin
The synthesis of nitro-substituted coumarins and isocoumarins is a well-established transformation in organic chemistry. The nitration of the parent isocoumarin can be achieved using standard nitrating agents.
Experimental Protocol:
-
Materials: Isocoumarin, fuming nitric acid, concentrated sulfuric acid, ice, distilled water, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add isocoumarin to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the isocoumarin solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated 5-nitroisocoumarin is then collected by vacuum filtration, washed with cold distilled water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Step 2: Reduction of 5-Nitroisocoumarin
The reduction of the lactone ring of the isocoumarin and the nitro group can be accomplished using a strong reducing agent like sodium borohydride, often in the presence of a catalyst to facilitate the reduction of the nitro group. The reduction of isocoumarins with sodium borohydride to yield the corresponding diol is a known transformation.[1] While sodium borohydride alone is generally not sufficient to reduce an aromatic nitro group, its reducing power can be enhanced by the addition of transition metal salts.
Experimental Protocol:
-
Materials: 5-Nitroisocoumarin, sodium borohydride, methanol, a suitable transition metal salt (e.g., nickel(II) acetate), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 5-nitroisocoumarin in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of the transition metal salt to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, controlling the rate of addition to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Characterization Data (Predicted)
As no specific analytical data for this compound has been found in the literature, the following table summarizes the expected and analogous data for characterization.
| Analytical Technique | Expected Observations |
| Appearance | Pale yellow solid |
| Melting Point (°C) | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (δ 7.5-8.5 ppm), CH₂-OH (δ 4.5-5.0 ppm), Ar-CH₂- (δ 2.8-3.2 ppm), CH₂-OH (δ 3.8-4.2 ppm) |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons (δ 120-150 ppm), C-NO₂ (δ ~140-150 ppm), CH₂-OH (δ ~60-65 ppm), Ar-CH₂- (δ ~35-40 ppm), CH₂-OH (δ ~60-65 ppm) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to the molecular weight of C₉H₁₁NO₄ (197.19 g/mol ) |
| Infrared (IR) (KBr, cm⁻¹) | O-H stretch (~3400-3200), C-H stretch (aromatic and aliphatic, ~3100-2800), N-O stretch (asymmetric and symmetric, ~1530 and ~1350), C-O stretch (~1050) |
Potential Biological Significance and Future Directions
While no biological activities have been explicitly reported for this compound, the presence of the nitroaromatic functional group is noteworthy. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[2] The mechanism of action of many nitroaromatic drugs involves their in vivo reduction to reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage.
The phenylethanol scaffold is also of interest. For instance, 2-phenylethanol itself is known to have bacteriostatic properties, and its derivatives are being explored for their effects on cellular membranes.[3] The combination of the nitro group and the phenylethanol backbone in the target molecule makes it a compelling candidate for biological screening.
Future research should focus on:
-
Confirmation of the proposed synthetic route and optimization of reaction conditions to achieve high yields and purity.
-
Thorough characterization of the synthesized compound using modern analytical techniques to confirm its structure.
-
In vitro and in vivo screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the substituent pattern on the aromatic ring and the side chains.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Logical Relationship of Functional Groups to Potential Activity
Caption: Key functional groups and their potential contributions.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry and drug discovery. This technical guide has outlined a plausible synthetic route, providing detailed, albeit inferred, experimental protocols to facilitate its preparation and further study. While the historical and biological data for this specific compound remain elusive, the structural analogy to known bioactive molecules suggests that it is a worthy candidate for future investigation. The scientific community is encouraged to build upon the foundational information presented herein to unlock the full potential of this and related compounds.
References
"potential research areas for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol"
As a novel chemical entity, "2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol" presents a largely unexplored landscape for research and development. This technical guide outlines potential research avenues for this compound, targeting researchers, scientists, and professionals in drug development. The proposed research is based on the structural motifs present in the molecule, namely the nitrophenyl and phenylethanol groups, which are found in various biologically active compounds.
Chemical Profile and Synthesis
1.1. Structural and Physicochemical Properties (Predicted)
A fundamental step in evaluating a new chemical entity is to determine its physicochemical properties. These parameters are crucial for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing appropriate formulations.
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 197.19 g/mol | - |
| LogP (octanol-water partition coefficient) | 1.2 - 1.8 | ALOGPS, Molinspiration |
| Water Solubility | Moderate | Based on LogP and polar functional groups |
| pKa (acidic/basic) | Neutral | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
1.2. Proposed Synthetic Pathway
A plausible synthetic route for this compound could start from a commercially available starting material, such as 2-bromo-4-nitro-1-(methoxymethyl)benzene. The following diagram illustrates a potential multi-step synthesis.
Caption: A potential synthetic route for the target compound.
Potential Research Areas in Oncology
The presence of a nitroaromatic group suggests a potential application in oncology, particularly in targeting hypoxic tumors.
2.1. Hypoxia-Activated Prodrug Strategy
Many solid tumors have hypoxic (low oxygen) regions, which are often resistant to conventional therapies. Nitroaromatic compounds can be selectively activated in these regions by nitroreductase enzymes, which are overexpressed under hypoxic conditions. This activation leads to the formation of cytotoxic species that can kill cancer cells.
Methodological & Application
Application Notes and Protocols for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol as a Photocleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleavable (PC) linkers are instrumental in the fields of chemistry, biology, and medicine, enabling the spatial and temporal control over the release of active molecules using light as an external trigger.[1][2][3][4][5] The ortho-nitrobenzyl (ONB) group is one of the most widely utilized photoremovable protecting groups due to its high photocleavage efficiency with near-UV light and well-established chemistry.[1][6][7] Upon irradiation, typically between 340-365 nm, the ONB moiety undergoes an irreversible intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a tethered molecule.[1][2][7]
This document provides detailed application notes and protocols for the use of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol as a bifunctional photocleavable linker. This molecule incorporates the core o-nitrobenzyl photochemistry and possesses two hydroxyl groups, allowing for its derivatization and incorporation into various systems for applications such as controlled drug delivery, surface functionalization, and the caging of bioactive molecules.[8][9]
Principle and Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to ultimately yield a 2-nitrosobenzaldehyde or related ketone derivative and release the caged molecule.[1] The general mechanism is depicted below.
Caption: Photocleavage mechanism of an o-nitrobenzyl linker.
Quantitative Data for Photocleavable Linkers
The efficiency of photocleavage is determined by factors such as the wavelength of irradiation, the quantum yield (Φ), and the molar attenuation coefficient (ε) of the linker. The table below summarizes key quantitative data for representative o-nitrobenzyl and other common photocleavable linkers to aid in experimental design.
| Linker Class | Derivative Example | λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| o-Nitrobenzyl (ONB) | 1-(2-Nitrophenyl)ethyl phosphate | ~340 | 0.49–0.63 | Aqueous Solution | [7] |
| o-Nitrobenzyl (ONB) | o-Nitrobenzyl ester | 365 | Varies | Various Solvents | [10] |
| Dimethoxy-ONB | 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~0.1 | Aqueous Solution | [6] |
| Coumarin | 7-Aminocoumarin-4-yl)methyl | ~350-400 | ~0.03 | Methanol | [11] |
| Thioacetal ONB (TNB) | TNB(OH) | 346 | Not specified | Not specified | [3] |
Applications
The bifunctional nature of this compound, featuring two hydroxyl groups, allows for versatile conjugation strategies. One hydroxyl can be used to attach the linker to a carrier (like a nanoparticle, polymer, or surface), while the other can be derivatized to cage a therapeutic agent or bioactive molecule.
Controlled Drug Delivery
This linker can be incorporated into drug delivery systems to enable light-triggered release of therapeutics at a specific site, minimizing off-target effects.[2][5] For example, the linker can be attached to a nanoparticle carrier, and a drug can be conjugated via a carbamate or ester bond. Upon irradiation of the target tissue, the linker cleaves, releasing the active drug.
Caption: Light-triggered drug release from a nanoparticle carrier.
Surface Patterning and Cell Adhesion
The linker can be used to immobilize biomolecules, such as peptides or proteins, onto surfaces in a reversible manner.[9] This allows for the creation of micropatterned surfaces for studying cell behavior. For example, a cell adhesion peptide (like RGD) can be attached to a surface via the photocleavable linker. Cells will adhere to the patterned areas, and upon light exposure, the peptide is cleaved, leading to cell detachment. This provides precise control over cell adhesion in both space and time.[9]
Caged Compounds
Bioactive molecules such as neurotransmitters, nucleotides, or enzymes can be rendered inactive ("caged") by covalent attachment to the photocleavable linker. The activity of these molecules can be restored at a desired moment by a brief pulse of light, enabling the study of complex biological processes with high temporal resolution.[6]
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for specific molecules and experimental setups. Appropriate personal protective equipment (PPE), including UV-blocking eyewear, should be used during all photocleavage experiments.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule via an Ester Linkage
This protocol describes the esterification of one of the linker's hydroxyl groups with a molecule containing a carboxylic acid, such as a drug or a fluorescent probe.
Materials:
-
This compound (PC Linker)
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the PC Linker (1 equivalent), Molecule-COOH (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the conjugated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Photocleavage Assay and Efficiency Determination
This protocol provides a method to determine the optimal irradiation time and efficiency for the cleavage of the PC linker-conjugate.
Materials:
-
PC Linker-Molecule conjugate
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or an aqueous buffer compatible with the conjugate)
-
UV lamp with a specific wavelength output (e.g., 365 nm LED or filtered mercury lamp)[12]
-
UV power meter
-
Quartz cuvettes or UV-transparent microplate
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical standards of the starting material and expected photoproducts
Workflow Diagram:
Caption: Experimental workflow for a photocleavage assay.
Procedure:
-
Sample Preparation: Prepare a stock solution of the PC Linker-Molecule conjugate at a known concentration (e.g., 10-100 μM) in a suitable HPLC-grade solvent. Ensure the solvent is UV-transparent at the irradiation wavelength.[12]
-
Irradiation Setup:
-
Calibrate the output power of the UV lamp at the sample position using a power meter.
-
Place a defined volume of the stock solution into a quartz cuvette. Maintain a constant distance between the lamp and the sample for all experiments.
-
-
Time-Course Irradiation:
-
Take an initial aliquot (t=0) before irradiation.
-
Irradiate the sample for a series of increasing time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes).[12]
-
After each interval, mix the solution and take an aliquot for HPLC analysis. Store samples in the dark and on ice to prevent further reaction.
-
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase HPLC.
-
Develop an HPLC method that effectively separates the starting material from the released molecule and the nitrosobenzaldehyde byproduct.
-
Monitor the elution profile at two different wavelengths: one corresponding to the λmax of the starting material and another for the released product.[13]
-
-
Data Analysis:
-
Integrate the peak area of the starting material and the released molecule at each time point.
-
Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Area(product) / (Area(product) + Area(starting material))] * 100
-
Plot the % Cleavage versus irradiation time to determine the cleavage kinetics and the time required for complete or near-complete cleavage.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient UV exposure time or intensity. | Increase irradiation time or use a more powerful lamp. Quantify lamp output.[12] |
| Mismatch between lamp wavelength and linker absorbance. | Ensure the lamp's emission spectrum overlaps with the linker's absorption spectrum (typically ~340-365 nm for ONB).[12] | |
| Degradation of Released Molecule | Overexposure to UV light. | Determine the minimum exposure time needed for cleavage via a time-course experiment. Use filters to remove shorter, more damaging wavelengths.[12] |
| Inconsistent Results | Fluctuations in lamp output. | Allow the lamp to warm up and stabilize before experiments. Monitor lamp power.[12] |
| Oxygen quenching or side reactions. | Degas the solvent by sparging with nitrogen or argon before irradiation.[12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocleavage-based Photoresponsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is a key chemical intermediate with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a primary aromatic alcohol, and a primary aliphatic alcohol provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This document outlines a detailed protocol for the chemical synthesis of this compound, starting from the commercially available 2-formyl-5-nitrobenzoic acid.
Data Presentation
The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| 1 | Selective Aldehyde Reduction | 2-Formyl-5-nitrobenzoic acid | Sodium borohydride (NaBH₄) | Methanol/Water | 2 | 0 - 25 | 90 | >95 (by HPLC) |
| 2 | Carboxylic Acid Reduction | 2-(Hydroxymethyl)-5-nitrobenzoic acid | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 6 | 25 - 65 | 85 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitrobenzoic acid
This procedure details the selective reduction of the aldehyde group of 2-formyl-5-nitrobenzoic acid using sodium borohydride.
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyl-5-nitrobenzoic acid (1.95 g, 10 mmol) in a mixture of methanol (50 mL) and water (10 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.
-
Reaction: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to stir at room temperature (approximately 25 °C) for 2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. This will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
Drying: Dry the collected solid under vacuum to yield 2-(hydroxymethyl)-5-nitrobenzoic acid as a pale yellow solid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the carboxylic acid group of 2-(hydroxymethyl)-5-nitrobenzoic acid using a borane-tetrahydrofuran complex.
-
Inert Atmosphere: Set up a 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen or argon.
-
Dissolution of Intermediate: To the flask, add the dried 2-(hydroxymethyl)-5-nitrobenzoic acid (1.97 g, 10 mmol) and anhydrous tetrahydrofuran (THF) (50 mL). Stir the mixture to dissolve the solid.
-
Addition of Reducing Agent: To the solution, add a 1 M solution of borane-tetrahydrofuran complex in THF (30 mL, 30 mmol) dropwise via a syringe or an addition funnel over 20 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexanes (2:1).
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). This will be followed by the dropwise addition of 1 M HCl (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain this compound as a solid.
Mandatory Visualization
Application Notes and Protocols: 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is a bifunctional aromatic compound with potential applications as an intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a primary alcohol, a benzylic alcohol, and a nitro group, offers multiple points for chemical modification. The nitro group can be readily reduced to an amine, which can then be further functionalized, making this molecule a versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds and other bioactive molecules. While specific blockbuster drugs directly citing this intermediate are not prevalent in publicly available literature, its structural motifs are present in various classes of therapeutic agents. This document provides a comprehensive overview of a potential synthetic route for this compound and its prospective application in pharmaceutical synthesis, based on established chemical principles.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from 2-methyl-4-nitrophenol. This multi-step synthesis involves protection of the phenolic hydroxyl group, oxidation of the methyl group, reduction of the resulting carboxylic acid, and subsequent elaboration of a side chain.
Synthetic Workflow
Caption: Hypothetical multi-step synthesis of the target intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the hypothetical synthesis of the target intermediate.
Step 1: Protection of 2-Methyl-4-nitrophenol
-
To a solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(benzyloxy)-2-methyl-4-nitrobenzene.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve 1-(benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to 80°C and add potassium permanganate (3.0 eq) portion-wise.
-
Reflux for 8 hours until the purple color disappears.
-
Cool the reaction mixture, filter off the manganese dioxide, and wash with hot water.
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-(benzyloxy)-5-nitrobenzoic acid.
Step 3: Reduction to Benzylic Alcohol
-
Dissolve 2-(benzyloxy)-5-nitrobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0°C and add Borane-THF complex (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify by column chromatography to get (2-(benzyloxy)-5-nitrophenyl)methanol.
Step 4-7: Chain Elongation and Deprotection The subsequent steps would involve oxidation of the benzylic alcohol to an aldehyde, a Wittig reaction to introduce a two-carbon chain, followed by reduction and deprotection to yield the final product, this compound.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 1-(Benzyloxy)-2-methyl-4-nitrobenzene | 2-Methyl-4-nitrophenol | 90-95 | >98 |
| 2 | 2-(Benzyloxy)-5-nitrobenzoic acid | 1-(Benzyloxy)-2-methyl-4-nitrobenzene | 75-80 | >97 |
| 3 | (2-(Benzyloxy)-5-nitrophenyl)methanol | 2-(Benzyloxy)-5-nitrobenzoic acid | 85-90 | >98 |
| 4-7 | This compound | (2-(Benzyloxy)-5-nitrophenyl)methanol | 50-60 (overall) | >99 |
Application in Pharmaceutical Synthesis: A Case Study
The synthesized intermediate can be utilized in the generation of novel heterocyclic scaffolds with potential therapeutic activities. A hypothetical application is the synthesis of a novel class of kinase inhibitors. The rationale is to use the two hydroxyl groups for differential functionalization and the nitro group as a precursor to an amine, which can be acylated or used in cyclization reactions.
Synthetic Workflow for a Hypothetical Kinase Inhibitor
Caption: Hypothetical synthesis of a kinase inhibitor analog.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Analog
Step 1: Selective Protection
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add imidazole (1.2 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to get the protected intermediate.
Step 2-6: Further Functionalization The subsequent steps would involve activation of the benzylic alcohol, nucleophilic substitution with a suitable heterocyclic amine, reduction of the nitro group, and a final acylation or cyclization reaction, followed by deprotection to yield the target molecule.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Protected Intermediate | This compound | 90-95 | >98 |
| 2 | Mesylated Intermediate | Protected Intermediate | 95-99 | >97 |
| 3 | Substituted Intermediate | Mesylated Intermediate | 70-80 | >95 |
| 4 | Amino Intermediate | Substituted Intermediate | 90-95 | >98 |
| 5 | Acylated/Cyclized Product | Amino Intermediate | 80-85 | >97 |
| 6 | Final Kinase Inhibitor Analog | Acylated/Cyclized Product | 85-90 | >99 |
Signaling Pathway Context
While a specific signaling pathway for a hypothetical molecule cannot be detailed, kinase inhibitors, in general, function by blocking the action of one or more protein kinases. Protein kinases are enzymes that add a phosphate group to other proteins, a process called phosphorylation. This process acts as an "on" or "off" switch for many cellular functions, including cell growth, proliferation, and differentiation. In cancer, certain kinases can become overactive, leading to uncontrolled cell growth. By inhibiting these kinases, the signaling pathways that promote cancer cell proliferation can be disrupted.
Caption: General mechanism of a receptor tyrosine kinase inhibitor.
Conclusion
This compound represents a potentially valuable, yet underexplored, intermediate in pharmaceutical synthesis. The presence of multiple, differentially reactive functional groups provides a platform for the creation of diverse molecular architectures. The hypothetical synthetic routes and applications presented here are based on established chemical principles and are intended to serve as a guide for researchers interested in exploring the utility of this compound in drug discovery and development. Further research is warranted to establish concrete synthetic protocols and to fully evaluate the potential of this intermediate in the generation of novel therapeutic agents.
Application Notes and Protocols: Antibacterial Activity of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial potential of 2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol derivatives. The inclusion of a nitro group on the phenyl ring is a key structural feature anticipated to enhance antimicrobial efficacy, a concept supported by the known bioactivity of various nitroaromatic compounds.[1] While direct studies on the specified nitro-derivatives are emerging, the protocols and data presented here are based on established methodologies for analogous compounds, specifically the synthesis and antibacterial evaluation of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives.
Data Presentation: Antibacterial Activity
The antibacterial activity of synthesized compounds is typically evaluated by measuring the zone of inhibition against various bacterial strains. The following table is a representative format for presenting such data, based on studies of similar non-nitrated derivatives.[2] It is anticipated that the nitro-substituted compounds would exhibit significant zones of inhibition.
Table 1: Representative Antibacterial Activity of Phenyl)ethanol Derivatives (Zone of Inhibition in mm)
| Compound | Derivative | Gram-Negative Bacteria | Gram-Positive Bacteria |
| Escherichia coli | Staphylococcus aureus | ||
| 2a | 2-(2-(hydroxymethyl)phenyl)ethanol | 10 mm | 12 mm |
| 2b | 2-(2-(hydroxymethyl)phenyl)-1-phenylethanol | 11 mm | 14 mm |
| 2c | 1-cyclohexyl-2-(2-(hydroxymethyl)phenyl)ethanol | 13 mm | 15 mm |
| Control | Standard Antibiotic (e.g., Ciprofloxacin) | 25 mm | 22 mm |
Note: The data presented is illustrative and based on structurally similar compounds. Actual results for the nitro-derivatives would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the synthesis and antibacterial screening of the title compounds, adapted from established procedures.[2][3]
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the title compounds, leveraging the reduction of a corresponding isocoumarin precursor.
Materials:
-
Substituted 5-nitroisocoumarins
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Petroleum ether
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the starting 3-substituted-5-nitroisocoumarin in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add an excess of sodium borohydride to the solution in small portions over a period of 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether and ethyl acetate (9:1).
-
Upon completion of the reaction (disappearance of the starting material spot), carefully quench the reaction by the slow addition of distilled water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Protocol 2: Determination of Antibacterial Activity by Agar Well Diffusion Method
This protocol outlines the procedure to assess the antibacterial efficacy of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacterial strains[2]
-
Nutrient agar medium
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic solution (positive control)
-
Incubator
Procedure:
-
Prepare nutrient agar plates by pouring the sterilized medium into sterile petri dishes and allowing them to solidify.
-
Prepare a bacterial inoculum by suspending a loopful of a pure bacterial culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Add the same volume of a standard antibiotic solution to one well as a positive control and DMSO to another as a negative control.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target compounds.
Diagram 2: Experimental Workflow for Antibacterial Screening
References
Application Notes and Protocols for the Photocleavage of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photocleavable protecting groups are essential tools in chemical biology and drug delivery, enabling spatial and temporal control over the release of bioactive molecules. The ortho-nitrobenzyl (ONB) group is a widely employed photolabile moiety known for its efficient cleavage upon UV irradiation and its chemical stability in the absence of light.[1] This document provides a detailed experimental setup and protocol for the photocleavage of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, an ONB derivative.
The photocleavage of ortho-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2][3] This intermediate subsequently undergoes rearrangement and hydrolysis to release the protected molecule and form a nitrosobenzaldehyde byproduct.[1] Understanding the experimental parameters that govern this process is critical for its successful application in areas such as photolabile prodrugs, tissue engineering, and DNA condensation.[1]
Signaling Pathway and Mechanism
The photocleavage of this compound proceeds through a Norrish Type II reaction mechanism. Upon UV irradiation, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of a transient aci-nitro intermediate. This intermediate is key to the subsequent cleavage and release of the protected functional group.
Caption: Photocleavage mechanism of this compound.
Quantitative Data
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified |
| Various from o-nitroveratryl | Not specified | Varies with leaving group | Not specified |
| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified |
| o-Nitrobenzyl alcohol derivatives | Not specified | ~ 0.60 | Various |
Experimental Protocols
Protocol 1: General Procedure for Photocleavage in Solution
This protocol outlines a general method for the photolytic deprotection of a substrate in a solution phase.
Materials:
-
This compound derivative
-
Solvent (e.g., acetonitrile/water mixture, buffer solution)
-
Quartz reaction vessel or cuvette
-
UV photoreactor or lamp (e.g., high-pressure mercury lamp with appropriate filters)
-
Stirring plate and stir bar
-
Analytical instruments (UV-Vis spectrophotometer, HPLC, NMR)
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).[1] For quantitative analysis by HPLC, it is advisable to add a suitable internal standard at a known concentration.
-
Photolysis:
-
Transfer the solution to a quartz reaction vessel.
-
Place the vessel in the photoreactor at a fixed distance from the UV source. Common irradiation wavelengths for o-nitrobenzyl groups are in the range of 340-365 nm.[5][6]
-
Irradiate the solution while stirring. To monitor the reaction progress, withdraw aliquots at specific time intervals.
-
-
Analysis:
-
UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in absorbance at the λmax of the starting material over time. This allows for the calculation of the percentage of photocleavage at each time point. The reaction often follows first-order kinetics.[1]
-
HPLC Analysis: A robust HPLC method is essential for quantitative monitoring.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is typically used.
-
Detection: UV detector set to a wavelength where both the starting material and products can be observed.
-
-
NMR Spectroscopy: To confirm the identity of the photoproducts, irradiate a solution of the compound in a deuterated solvent (e.g., CD3CN) within an NMR tube and acquire spectra before and after irradiation.[1]
-
Caption: General experimental workflow for photocleavage studies.
References
Application Note: HPLC Analysis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. The method is designed for the quantification and purity assessment of the compound in various sample matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-volatile and thermally labile compounds. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column is recommended. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
-
Solvents: HPLC grade acetonitrile (ACN) and water are necessary.
-
Reagents: Phosphoric acid or formic acid may be used as a mobile phase modifier.
-
Standards: A certified reference standard of this compound is required for calibration.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following conditions are a recommended starting point for method development and may require optimization for specific applications. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is a common approach for similar nitrophenyl compounds.[1][2]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Gradient | Start with a suitable gradient and optimize. A potential starting point is 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | UV detection at 254 nm is a common starting point for aromatic nitro compounds.[3] A DAD can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[1][2]
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical data for key validation parameters that should be established during method validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Report | 1 - 100 |
| Limit of Detection (LOD) | Report | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
| Specificity | No interference | Peak is pure |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) spectroscopic data for the characterization of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol . Given the absence of direct experimental NMR data in publicly available literature for this specific compound, the provided spectral data is a prediction based on the analysis of structurally similar compounds. This document serves as a practical guide for researchers involved in the synthesis, purification, and structural elucidation of novel chemical entities in drug discovery and development.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known chemical shifts of analogous structural fragments, including 2-nitrobenzyl alcohol and phenylethanol. The predicted spectrum assumes the sample is dissolved in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for polar aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H (H6) |
| ~7.90 | dd | 1H | Ar-H (H4) |
| ~7.60 | d | 1H | Ar-H (H3) |
| ~5.60 | t | 1H | CH₂OH |
| ~4.85 | d | 2H | Ar-CH₂ -OH |
| ~5.20 | t | 1H | CH₂ OH |
| ~3.70 | q | 2H | Ar-CH₂-CH₂ -OH |
| ~2.90 | t | 2H | Ar-CH₂ -CH₂-OH |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-NO₂ (C5) |
| ~142.0 | C-CH₂OH (C2) |
| ~138.0 | C-CH₂CH₂OH (C1) |
| ~130.0 | Ar-C (C3) |
| ~125.0 | Ar-C (C4) |
| ~123.0 | Ar-C (C6) |
| ~62.0 | Ar-CH₂ -OH |
| ~60.0 | -CH₂ -OH |
| ~38.0 | Ar-CH₂ - |
Experimental Protocols
A standard protocol for the acquisition of NMR spectra for a polar aromatic compound like this compound is detailed below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent Selection: Due to the polar nature of the hydroxyl and nitro groups, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. Other polar deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ could also be considered.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter. If solids are present, filter the solution through a small cotton plug in the pipette.
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
II. NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): At least 2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width (SW): Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Visualizations
The following diagrams illustrate the molecular structure with predicted proton assignments and a typical experimental workflow for NMR analysis.
Caption: Molecular structure of this compound with predicted ¹H assignments.
Caption: Experimental workflow for NMR analysis.
Application Note: Mass Spectrometry Fragmentation of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document details the predicted mass spectrometry fragmentation pattern of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol and provides a comprehensive protocol for its analysis. Understanding the fragmentation behavior of this nitroaromatic compound is essential for its identification and characterization in complex matrices, which is critical in metabolomics, drug discovery, and quality control. The presence of a nitro group, a primary alcohol, and a benzylic alcohol functional group leads to a distinctive fragmentation pattern under mass spectrometric analysis, enabling structural elucidation. This application note outlines the primary fragmentation pathways, a summary of expected quantitative data, and a detailed experimental protocol.
Predicted Fragmentation Pathways
The fragmentation of this compound in mass spectrometry, particularly under electrospray ionization (ESI), is expected to be influenced by its key functional groups: the nitroaromatic ring and the two hydroxyl groups. The initial ionization will likely form a molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Subsequent fragmentation is anticipated to proceed through several key pathways:
-
Nitro Group Fragmentation: A characteristic fragmentation pattern for nitroaromatic compounds involves the loss of the nitro group (NO₂) or nitric oxide (NO).[1][2] This is often a primary and highly diagnostic fragmentation event.
-
Loss of Water: The presence of two hydroxyl groups makes the loss of one or two molecules of water (H₂O) a highly probable fragmentation pathway, particularly through collision-induced dissociation (CID).
-
Benzylic Cleavage: The bond between the aromatic ring and the ethanol side chain is a likely site for cleavage, leading to the formation of a stable benzylic cation.
-
Cleavage of the Ethanol Side Chain: Fragmentation can also occur along the ethanol side chain, resulting in the loss of ethylene glycol or smaller fragments.
These primary fragmentation events will produce a series of daughter ions that are characteristic of the structure of this compound.
Predicted Quantitative Data
The following table summarizes the predicted major ions for this compound in positive ion mode mass spectrometry. The relative intensities are hypothetical and serve as a guide for what might be expected in an experimental spectrum.
| Predicted Fragment | m/z (amu) | Proposed Structure | Predicted Relative Intensity |
| [M+H]⁺ | 198.07 | Protonated Parent Molecule | Moderate |
| [M+H - H₂O]⁺ | 180.06 | Loss of water | High |
| [M+H - 2H₂O]⁺ | 162.05 | Loss of two water molecules | Moderate |
| [M+H - NO₂]⁺ | 152.08 | Loss of nitro group | Moderate to High |
| [M+H - H₂O - NO]⁺ | 150.07 | Loss of water and nitric oxide | Moderate |
| [C₇H₇O]⁺ | 107.05 | Benzylic fragment | Moderate |
Experimental Protocol
This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to create working solutions with concentrations ranging from 1 ng/mL to 1 µg/mL.
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.[3] A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.
2. Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Method
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Full scan (m/z 50-300) and product ion scan of the precursor ion at m/z 198.1.
-
Collision Energy: For product ion scans, use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
4. Data Acquisition and Analysis
-
Acquire both full scan and product ion scan data.
-
Identify the precursor ion in the full scan data.
-
Analyze the product ion scan to identify characteristic fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern for structural confirmation. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed.[4]
Visualizations
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS analysis.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tecan.com [tecan.com]
- 4. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
Application Notes and Protocols for the Functionalization of Polymers with 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for the functionalization of polymers with the bifunctional molecule, 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. This molecule offers a unique combination of reactive hydroxyl groups for polymer attachment and a versatile nitro group for subsequent chemical modifications or for imparting photo-responsive properties.
Introduction to this compound in Polymer Chemistry
This compound is a valuable building block in polymer science. Its structure incorporates two hydroxyl groups with different reactivities (a primary aliphatic hydroxyl and a benzylic hydroxyl) that can be used for grafting onto a polymer backbone or for initiating polymerization. The presence of a nitro group on the aromatic ring opens up a wide array of possibilities for post-polymerization modification. The ortho-nitrobenzyl moiety also suggests potential applications in photo-responsive materials, where the nitro group can be photochemically cleaved or transformed.
The primary applications for polymers functionalized with this molecule are envisioned in the fields of biomaterials, drug delivery, and advanced materials science. The ability to create polymers with pendant nitro groups allows for:
-
Development of Photo-Cleavable Systems: The o-nitrobenzyl group is a well-known photolabile protecting group. Polymers incorporating this moiety can be designed to release drugs, biologics, or other small molecules upon irradiation with UV light.[1]
-
Surface Modification and Bioconjugation: The nitro group can be readily reduced to an amine, which serves as a handle for the covalent attachment of biomolecules, fluorescent dyes, or targeting ligands.
-
Enhanced Polymer Blends and Composites: The polar nitrophenyl group can improve the compatibility and interfacial adhesion between different polymer phases or between polymers and inorganic fillers.[2]
Experimental Protocols
Two primary strategies for the functionalization of polymers with this compound are presented below: (1) grafting onto a pre-existing polymer with reactive side-chains and (2) use as a functional initiator for controlled radical polymerization.
Protocol 1: Grafting onto an Activated Ester Polymer
This protocol describes the post-polymerization modification of a polymer containing reactive N-hydroxysuccinimide (NHS) ester groups with this compound. The hydroxyl groups of the molecule will react with the NHS esters to form a stable ester linkage.
Materials:
-
Poly(N-hydroxysuccinimidyl methacrylate) (PNHSMA)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve PNHSMA in anhydrous DMF to a concentration of 20 mg/mL in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred polymer solution, add this compound (1.5 equivalents with respect to the NHS monomer units) and triethylamine (2.0 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Precipitation: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.
-
Purification: Collect the precipitate by filtration and re-dissolve it in a minimal amount of DMF. Purify the polymer by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a solid.
-
Characterization: Characterize the functionalized polymer using ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to determine the degree of functionalization, molecular weight, and polydispersity.
DOT Diagram of the Experimental Workflow:
Caption: Workflow for grafting this compound onto an activated ester polymer.
Protocol 2: Synthesis of a Functional Macroinitiator for ATRP
This protocol details the synthesis of an atom transfer radical polymerization (ATRP) macroinitiator from this compound and its subsequent use to polymerize a monomer, such as methyl methacrylate (MMA).
Materials:
-
This compound
-
2-Bromoisobutyryl bromide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line)
Procedure:
Part A: Initiator Synthesis
-
Dissolution: Dissolve this compound and triethylamine (1.2 equivalents) in anhydrous DCM in a Schlenk flask under nitrogen.
-
Acylation: Cool the solution to 0 °C and add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the ATRP initiator.
Part B: Polymerization
-
Setup: In a Schlenk flask, add the synthesized initiator, MMA, and anisole (as an internal standard).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Catalyst Addition: While under a positive nitrogen pressure, add CuBr and PMDETA.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for the desired time.
-
Termination: Terminate the polymerization by opening the flask to air and diluting with DCM.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterization: Analyze the resulting polymer by ¹H NMR to determine conversion and by GPC to determine molecular weight and polydispersity.
DOT Diagram of the Signaling Pathway/Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible two-step reduction pathway starting from a suitable precursor like 2-formyl-4-nitrobenzoic acid.
Question 1: I am observing a low yield during the first reduction step (carboxylic acid to benzyl alcohol). What are the possible causes and solutions?
Answer:
Low yields in the selective reduction of a carboxylic acid in the presence of other reducible groups can stem from several factors.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reducing agent was added in the correct stoichiometric ratio.
-
-
Sub-optimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
-
-
Reagent Degradation: The reducing agent, such as a borane complex, might have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the reducing agent and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility of Starting Material: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.
-
Solution: Select a solvent in which the starting material is more soluble at the reaction temperature. A co-solvent system might also be effective.
-
Question 2: The nitro group in my molecule is being reduced along with the target functional group. How can I prevent this?
Answer:
The key to preventing the reduction of the nitro group is the choice of a chemoselective reducing agent and careful control of reaction conditions.
-
Incorrect Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable as they can reduce both carbonyls/carboxylic acids and nitro groups.[1][2][3]
-
Reaction Conditions are too Harsh: High temperatures or prolonged reaction times can sometimes lead to the reduction of the nitro group, even with a selective reagent.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Question 3: I am struggling with the purification of the final product, this compound. It seems to be very polar. What purification strategies do you recommend?
Answer:
The purification of highly polar compounds can indeed be challenging. The presence of two hydroxyl groups and a nitro group makes the target molecule quite polar.
-
Column Chromatography:
-
Normal Phase: Standard silica gel chromatography might be challenging due to the high polarity of the product, which could lead to streaking and poor separation. You might need to use a very polar eluent system, such as a high percentage of methanol in dichloromethane.
-
Reversed-Phase: Reversed-phase chromatography (e.g., using a C18 column) is often more suitable for polar compounds. A gradient of water and methanol or acetonitrile can be used for elution.[4]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for very polar compounds.[4][5]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification. Experiment with different solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.[6]
Frequently Asked Questions (FAQs)
Question 1: What is a plausible and efficient synthetic route for this compound?
Answer:
A plausible synthetic approach involves a two-step reduction of a commercially available or readily synthesized starting material like 2-formyl-4-nitrobenzoic acid or its corresponding ester. The first step would be the selective reduction of the carboxylic acid or ester to a benzyl alcohol, followed by the selective reduction of the aldehyde to a primary alcohol.
Question 2: How can I monitor the progress of the reduction reactions?
Answer:
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. Use a suitable solvent system that provides good separation between the starting material, any intermediates, and the final product. The spots can be visualized under UV light (due to the aromatic ring) or by staining with an appropriate agent like potassium permanganate.
Question 3: What are the key safety precautions to consider during this synthesis?
Answer:
-
Handling of Reducing Agents: Many reducing agents, especially borane complexes and metal hydrides, are flammable and react violently with water. They should be handled in a fume hood under an inert atmosphere.
-
Solvent Safety: Use appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, when handling organic solvents. Ensure proper ventilation.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.
Data Presentation
Table 1: Comparison of Reducing Agents for Selective Reductions in the Presence of a Nitro Group
| Functional Group to be Reduced | Reducing Agent | Typical Solvent(s) | Selectivity towards Nitro Group | Reference(s) |
| Carboxylic Acid | BH₃·THF | THF | High | [1] |
| Aldehyde | NaBH₄ | Methanol, Ethanol | High | [2][3] |
| Ketone | NaBH₄ | Methanol, Ethanol | High | [2][3] |
| Ester | LiBH₄ | THF, Diethyl ether | Moderate to High | [2] |
| Nitro Group | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | (This reduces the nitro group) | [7] |
| Nitro Group | Fe/HCl or Fe/NH₄Cl | Water, Ethanol | (This reduces the nitro group) | [7] |
Experimental Protocols
Protocol 1: Selective Reduction of 2-formyl-4-nitrobenzoic acid to (2-(hydroxymethyl)-5-nitrophenyl)methanol (Hypothetical)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2-formyl-4-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified time. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by dilute hydrochloric acid.
-
Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Reduction of (2-(hydroxymethyl)-5-nitrophenyl)methanol to this compound (Hypothetical)
-
Preparation: Dissolve the product from the previous step in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed, as indicated by TLC analysis.
-
Quenching: Quench the reaction by the slow addition of acetone, followed by water.
-
Work-up: Remove the solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude final product.
-
Purification: Purify the crude this compound using column chromatography (normal or reversed-phase) or recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its structure, which includes both polar hydroxyl groups and a nitro group. These functionalities can lead to issues such as:
-
High Polarity: The presence of two hydroxyl groups and a nitro group makes the molecule quite polar, which can affect its solubility and interaction with chromatographic stationary phases.
-
Potential for Impurities: Synthesis of this molecule may result in various impurities, including starting materials, by-products, and degradation products.[1][2][3] Common organic impurities can arise during the synthesis, while inorganic impurities might originate from reagents and catalysts.[1]
-
Thermal Instability: Nitro compounds can be susceptible to degradation at elevated temperatures, which requires careful control during purification steps like distillation or high-temperature recrystallization.
-
Co-elution of Impurities: Structurally similar impurities may have similar polarities, leading to difficulties in separation by chromatography.
Q2: What are the most common purification techniques for a molecule like this compound?
A2: The most common and effective purification techniques for polar organic compounds like the target molecule are:
-
Recrystallization: This is often the first method to try if the crude product is a solid.[4][5] It is a cost-effective and scalable method for removing impurities.
-
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption on a stationary phase.[6] Both normal-phase and reversed-phase chromatography can be employed.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, particularly for removing highly polar or non-polar impurities before a final purification step.
Q3: How can I assess the purity of my final product?
A3: Purity assessment is crucial. Commonly used analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the recrystallization solvent, even at boiling temperatures. What should I do?
A:
-
Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small portions while heating until the compound dissolves completely.[7]
-
Change the Solvent: The chosen solvent may not be appropriate. For a polar compound like this compound, polar solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.[8][9] Consider a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Use a Solvent Mixture: A mixed solvent system can be effective.[5] Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool.[5][9]
Q: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4][5]
-
Reduce Supersaturation: Add a small amount of the hot solvent back to the oily mixture to redissolve it, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Q: I have a very low yield after recrystallization. What could be the reason?
A:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7] Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Cooling is Incomplete: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[7]
Column Chromatography Issues
Q: I am not getting good separation of my compound from impurities on the column. What can I change?
A:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical.[10] For normal-phase chromatography (e.g., silica gel), if your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it's sticking to the column (low Rf), increase the mobile phase polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[10]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. For a polar compound, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) might provide better separation.[11]
-
Sample Loading: Do not overload the column. A concentrated sample band applied to the top of the column will give the best separation.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Q: My compound appears to be degrading on the silica gel column. What are my options?
A: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.
-
Neutralize the Silica: You can use silica gel that has been treated with a base, such as triethylamine, mixed into the mobile phase (e.g., 0.1-1%).
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.
-
Switch to Reversed-Phase Chromatography: As mentioned, C18 silica is generally less harsh than normal-phase silica.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored with impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.[7]
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid degradation.
Protocol 2: Column Chromatography on Silica Gel
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Load the Sample: Carefully add the sample to the top of the packed column.
-
Elute the Column: Start eluting with a low-polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example:
-
Hexanes/Ethyl Acetate (9:1)
-
Hexanes/Ethyl Acetate (8:2)
-
Hexanes/Ethyl Acetate (7:3), and so on.
-
-
Collect Fractions: Collect the eluent in small fractions using test tubes or other suitable containers.
-
Monitor the Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Typical Recovery (%) | Expected Purity (%) | Notes |
| Recrystallization | 60 - 90 | > 98 | Highly dependent on the initial purity of the crude material and the choice of solvent. Multiple recrystallizations may be necessary. |
| Column Chromatography | 50 - 85 | > 99 | Recovery can be lower due to irreversible adsorption on the stationary phase or the need to discard mixed fractions. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chromedia.org [chromedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. Separation of Ethanol, 2-[(2-nitrophenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when the synthesis involves the nitration of 2-(2-(hydroxymethyl)phenyl)ethanol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction conditions, such as temperature and reaction time. - Use a milder nitrating agent or adjust the concentration of the mixed acid (HNO₃/H₂SO₄). - Ensure the reaction temperature is carefully controlled, as nitration is an exothermic process[1]. |
| Presence of Multiple Spots on TLC After Reaction | - Formation of isomeric byproducts (e.g., 3-nitro, 4-nitro, 6-nitro isomers). - Dinitration of the aromatic ring. - Oxidation of the alcohol functional groups. - Formation of nitrate esters. | - Use purification techniques such as column chromatography with a carefully selected solvent system to separate the isomers. - Recrystallization may also be effective if a suitable solvent is found. - To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature[1]. - To avoid oxidation, consider protecting the hydroxyl groups before nitration. |
| Product is a Yellow Oil or Discolored Solid | - Presence of nitrophenol-type impurities. - Residual acid from the reaction. | - The yellow color can sometimes be attributed to nitrophenol byproducts, which are highly colored[2]. - Ensure the work-up procedure effectively removes all acidic residues. Washing the organic extract with a mild base (e.g., sodium bicarbonate solution) can help. - Purification by column chromatography or recrystallization should yield a pure, solid product. |
| Difficulty in Purifying the Final Compound | - Byproducts have similar polarity to the desired product. - The product is unstable on silica gel. | - For column chromatography, try different solvent systems or use a different stationary phase (e.g., alumina). - If the compound is unstable on silica, consider other purification methods like preparative HPLC or recrystallization. - It is crucial to remove impurities as they can interfere with subsequent reactions or biological assays[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via nitration?
A1: The most common byproducts are typically positional isomers. During the electrophilic aromatic substitution (nitration), the nitro group can be introduced at various positions on the aromatic ring, leading to a mixture of isomers. Other potential byproducts include dinitrated products and products resulting from the oxidation of the hydroxymethyl or ethanol side chains, especially if the reaction conditions are harsh. The formation of nitrate esters from the reaction of the alcohol groups with nitric acid has also been reported in similar syntheses[4].
Q2: How can I control the regioselectivity of the nitration to favor the formation of the 5-nitro isomer?
A2: Controlling the regioselectivity in the nitration of a disubstituted benzene ring can be challenging. The directing effects of the existing substituents (hydroxymethyl and ethanol groups) will influence the position of the incoming nitro group. Lowering the reaction temperature can often increase the selectivity of the reaction. The choice of nitrating agent and solvent system can also play a crucial role. It is recommended to start with the conditions reported in the literature for similar compounds and then optimize from there.
Q3: What is the role of sulfuric acid in the nitration reaction?
A3: In aromatic nitration, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that is attacked by the aromatic ring[5].
Q4: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?
A4: Identifying byproducts typically requires a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Can help determine the molecular weight of the impurities. Dinitrated byproducts will have a higher mass, while oxidized byproducts (aldehydes or carboxylic acids) will also have a different mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the byproducts. The substitution pattern on the aromatic ring can often be determined from the coupling constants in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Can help identify functional groups. For example, the presence of a carbonyl group might indicate an oxidation byproduct.
Q5: Is it necessary to protect the hydroxyl groups before nitration?
A5: While not always necessary, protecting the hydroxyl groups can prevent side reactions such as oxidation or the formation of nitrate esters. This can lead to a cleaner reaction with fewer byproducts, simplifying the purification process. The choice of protecting group is important; it must be stable to the nitration conditions and easily removable afterward.
Experimental Protocols
Representative Protocol for Nitration of an Aromatic Compound
The following is a general procedure for the nitration of a phenylethanol derivative. This should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. The addition should be done dropwise to control the temperature.
-
Reaction: Dissolve the starting material, 2-(2-(hydroxymethyl)phenyl)ethanol, in a suitable solvent (e.g., glacial acetic acid or an inert chlorinated hydrocarbon) in a separate flask, also cooled in an ice bath[6].
-
Addition: Slowly add the pre-cooled nitrating mixture to the solution of the starting material. The temperature should be carefully monitored and maintained at a low temperature (e.g., 0-5 °C) throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Logical Workflow for Byproduct Identification
Caption: Workflow for identifying unknown byproducts.
Hypothetical Reaction Pathway: Formation of Isomeric Byproduct
Caption: Formation of the desired product and an isomeric byproduct.
References
- 1. byjus.com [byjus.com]
- 2. reddit.com [reddit.com]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3856859A - Selective nitration process - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, focusing on its stability under UV light.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound when exposed to UV light?
A1: this compound is a nitroaromatic compound. This class of compounds is known to be susceptible to degradation upon exposure to UV light.[1][2][3] The electron-withdrawing nature of the nitro group, combined with the aromatic ring, makes these compounds prone to photochemical reactions that can lead to the formation of various degradation products.[2] Researchers should anticipate potential photodegradation and take appropriate precautions during experiments.
Q2: What are the likely degradation products of this compound under UV irradiation?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, the photodegradation of similar nitroaromatic compounds often involves reactions such as the reduction of the nitro group to nitroso, hydroxylamino, or amino groups.[4] Other potential reactions include oxidation of the hydroxymethyl and ethanol side chains, and hydroxylation of the aromatic ring.[1] Intermediates could include nitrohydroquinone, nitrocatechol, and various aldehydes or carboxylic acids.[1]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize photodegradation, it is crucial to protect the compound from light.[5] This can be achieved by:
-
Working in a dimly lit environment or using amber-colored glassware.
-
Storing stock solutions and experimental samples in the dark, for example, by wrapping containers in aluminum foil.[5]
-
Preparing solutions fresh before use whenever possible.
-
Including a "dark control" in your experiments to differentiate between photodegradation and other forms of degradation.[5][6]
Q4: Are there any specific handling and storage recommendations for this compound?
A4: Yes, it is recommended to store this compound in a cool, dry, and dark place.[7][8] When handling, use appropriate personal protective equipment (PPE) as the toxicological properties of this specific compound may not be fully characterized.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Photodegradation of the compound due to light exposure. | Protect the compound from light at all stages of the experiment. Use amber vials or wrap containers in foil. Prepare solutions fresh and include a dark control.[5][6] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[6][9] This will help in developing a stability-indicating analytical method. |
| Loss of compound potency or activity over a short period | Degradation of the active compound. | Perform a comprehensive stability study, including photostability, to determine the shelf-life and appropriate storage conditions.[9] |
| Color change of the solution upon exposure to light | Photochemical reaction leading to the formation of colored byproducts. | This is a strong indicator of photolability. Immediately protect the solution from light and investigate the nature of the change using spectroscopic methods. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Objective: To evaluate the photosensitivity of this compound and identify its primary degradation products under UV light.
2. Materials:
-
This compound
-
Solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials)[6]
-
Photostability chamber equipped with a light source capable of emitting both visible and near UV light (e.g., xenon arc lamp or a combination of cool white fluorescent and near UV lamps).[6][10]
-
Aluminum foil
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS).
3. Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Transfer aliquots of the stock solution into several transparent containers.
-
Wrap one set of containers completely in aluminum foil to serve as the dark control.[5]
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[6][10][11] For forced degradation, the exposure can be more intense or prolonged.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the exposed and dark control samples by HPLC or LC-MS to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
4. Data Analysis:
-
Calculate the percentage degradation of the compound at each time point.
-
Characterize the degradation products based on their retention times, UV spectra, and/or mass spectra.
Data Presentation Template
Table 1: Photodegradation of this compound under UV Light
| Time (hours) | Parent Compound Remaining (%) - Exposed | Parent Compound Remaining (%) - Dark Control | Number of Degradation Peaks | Peak Area of Major Degradant(s) |
| 0 | 100 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of the compound.
Hypothetical Photodegradation Pathway
Caption: Potential degradation pathways under UV exposure.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 6. database.ich.org [database.ich.org]
- 7. 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 2-(2-(HYDROXYMETHYL)-5-NITROPHENYL)-ETHANOL | BoroPharm Inc. [boropharm.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: HPLC Separation of Nitrophenyl Compounds
Welcome to the technical support center for the HPLC separation of nitrophenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with common challenges encountered during chromatographic analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the HPLC separation of nitrophenyl compounds in a question-and-answer format.
Issue 1: Poor Resolution of Nitrophenyl Isomers
Q: My HPLC method is failing to separate nitrophenyl isomers (e.g., 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol). What adjustments can I make to improve resolution?
A: Poor resolution of nitrophenyl isomers is a common challenge due to their similar chemical structures. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
pH Control: The pH of the mobile phase is critical as it affects the ionization of the phenolic hydroxyl group. Operating at a pH that suppresses ionization can improve peak shape and resolution. A mobile phase pH between 3.0 and 5.0 is often effective. It is crucial to use a buffer, such as phosphate or acetate, to maintain a stable pH.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) significantly impact selectivity. Acetonitrile often provides different selectivity compared to methanol for aromatic compounds. Systematically varying the percentage of the organic modifier can optimize the separation.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: While standard C18 columns are widely used, a phenyl stationary phase can offer enhanced selectivity for aromatic isomers due to π-π interactions.
-
Particle Size and Column Dimensions: Employing a column with smaller particles (e.g., <3 µm) or a longer column will increase column efficiency (a higher number of theoretical plates), which can lead to better resolution.
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation, though it will lengthen the analysis time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks and better resolution. However, be mindful of potential sample degradation at excessively high temperatures.
-
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for my nitrophenol peaks. What are the common causes and how can I resolve this?
A: Peak tailing is often a result of secondary interactions between the analytes and the stationary phase or other system-related issues.[1][2]
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the polar nitro and hydroxyl functional groups of nitrophenols, causing tailing.[3]
-
Use a Low pH Mobile Phase: Operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Add an Ionic Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][4]
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Column Contamination and Voids: Contamination at the head of the column or the formation of a void can disrupt the sample band, causing tailing.[2][4]
Issue 3: Retention Time Variability
Q: My retention times for nitrophenyl compounds are shifting between injections. What could be causing this instability?
A: Unstable retention times can compromise the reliability of your analytical method. The following factors are common causes:
-
Mobile Phase Preparation and Composition:
-
Evaporation of Volatile Solvents: If the mobile phase reservoir is not properly sealed, the more volatile organic component can evaporate over time, leading to a gradual increase in retention times.[7]
-
Inaccurate Mixing: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump's proportioning valves are functioning correctly.[8]
-
Buffer Instability: Buffers can degrade or precipitate over time. Prepare fresh mobile phase daily.
-
-
Column Equilibration: Insufficient equilibration of the column between injections, especially after a gradient run, can lead to shifting retention times.[7] Ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection.
-
Temperature Fluctuations: Variations in the laboratory's ambient temperature can affect retention times, particularly if a column oven is not used.[7][9] A column thermostat provides a stable thermal environment.[8]
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, directly impacting retention times.[9] Monitor the system pressure for any unusual fluctuations.[6]
Data Presentation: HPLC Method Parameters for Nitrophenyl Compounds
The following table summarizes typical HPLC parameters used for the separation of nitrophenyl compounds, compiled from various methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Compounds | Phenol, 4-nitrophenol, 2-nitrophenol, 4,6-dinitro-o-cresol, 2,4-dinitrophenol | 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), 4-nitrophenyl sulfate (PNP-S) | 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol, 2-methoxy-5-nitrophenol |
| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.)[10] | C18 column[11][12] | Nova-Pack C18[13] |
| Mobile Phase | 50 mM acetate buffer (pH 5.0)-Acetonitrile (80:20, v/v)[10][13] | Methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB[11][12] | Not specified |
| Flow Rate | 3 mL/min[10][13] | 1.0 mL/min[11][12] | Not specified |
| Detection | UV-DAD[10] | UV-Vis at 290 nm[11][12] | Amperometric detection[13] |
| Temperature | 45 °C[10] | Ambient[11] | Not specified |
| Internal Standard | 2-chlorophenol[10][13] | 4-ethylphenol (ETP)[11][12] | Not specified |
Experimental Protocols
Protocol 1: Separation of Phenol and Nitrophenols
This protocol is based on a validated isocratic HPLC method for the determination of phenol and various nitrophenols.[10][13]
-
Sample Preparation:
-
For aqueous samples, perform solid-phase extraction (SPE) using polymeric Lichrolut EN cartridges for pre-concentration and cleanup.
-
Prepare calibration standards by dissolving the compounds in methanol.
-
-
HPLC System and Conditions:
-
Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[10]
-
Mobile Phase: Prepare a mobile phase consisting of 80% 50 mM acetate buffer (pH 5.0) and 20% acetonitrile.[10][13]
-
Column Temperature: Maintain the column temperature at 45 °C.[10]
-
Injection Volume: 20 µL.
-
Detection: Use a UV-DAD detector and monitor at the maximum absorbance wavelength for each compound.[10]
-
-
Data Analysis:
Protocol 2: Analysis of 4-Nitrophenol and its Metabolites
This protocol describes an isocratic ion-pair reversed-phase HPLC method for the simultaneous analysis of 4-nitrophenol (PNP) and its glucuronide (PNP-G) and sulfate (PNP-S) conjugates.[11][12]
-
Sample Preparation:
-
HPLC System and Conditions:
-
Data Analysis:
-
Construct calibration curves by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Factors affecting the HPLC separation of nitrophenyl compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labcompare.com [labcompare.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it. [hplctips.blogspot.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"improving the efficiency of photocleavage for nitrobenzyl linkers"
Welcome to the technical support center for nitrobenzyl photolabile linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of photocleavage in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the photocleavage of nitrobenzyl linkers.
Issue 1: Low or Incomplete Cleavage Yield
Question: I am observing a low yield of my cleaved product after UV irradiation. What are the potential causes and how can I improve the efficiency?
Answer: Low cleavage yield is a frequent issue with several potential causes. Consider the following factors and troubleshooting steps:
-
Wavelength and Light Source:
-
Incorrect Wavelength: Standard o-nitrobenzyl (ONB) linkers have a maximum absorption around 350 nm. Ensure your light source emits in the 350-365 nm range.[1][2][3] Using wavelengths that are too long will result in inefficient absorption and poor cleavage.
-
Insufficient Light Intensity: The power of your UV lamp is critical. Low intensity will require longer exposure times, which can lead to side reactions.[1][2] If possible, measure the power output of your lamp (e.g., in mW/cm²) and ensure it is adequate for your reaction scale.
-
Light Penetration: For solid-phase synthesis or in hydrogels, light penetration can be limited.[4][5][6][7] Ensure adequate mixing if in solution, or consider the thickness and opacity of your material.
-
-
Substituents on the Nitrobenzyl Linker:
-
Electronic Effects: The electronic properties of substituents on the aromatic ring can significantly impact cleavage efficiency. Electron-donating groups, such as methoxy groups (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, or nitroveratryl linker), can red-shift the absorption wavelength and increase the rate of cleavage.[1][4][8][9][10] If you are using an unsubstituted ONB linker and experiencing slow kinetics, consider switching to a DMNB or similar derivative.
-
Benzylic Substitution: Introducing a methyl group at the benzylic (α-carbon) position can dramatically increase the cleavage rate, in some cases by over 20-fold.[1][2][4][8] This is due to stabilization of the intermediate radical.
-
-
Solvent Effects:
-
The choice of solvent can influence the kinetics of photocleavage. Protic solvents, like water or methanol, can sometimes lead to slower cleavage rates compared to aprotic solvents like dioxane.[1][8] However, the effect can be linker-dependent. It is advisable to perform a small-scale solvent screen to find the optimal conditions for your specific linker and substrate.
-
-
Nature of the Linked Molecule (Leaving Group):
Issue 2: Photodegradation of the Released Molecule or Linker
Question: My released product appears to be degrading upon UV exposure. How can I minimize this?
Answer: Photodegradation is a significant concern, especially for sensitive molecules.[1] Here are some strategies to mitigate this issue:
-
Minimize Exposure Time: The most straightforward approach is to reduce the irradiation time. This can be achieved by:
-
Using a more efficient linker: As mentioned above, α-methyl substituted and/or dimethoxy-substituted nitrobenzyl linkers cleave much faster, reducing the required UV exposure.[1][4][8]
-
Increasing light intensity: A higher intensity lamp can shorten the reaction time. However, be cautious as this can also increase the rate of photodegradation if not optimized.
-
-
Filter the Light Source: Use filters to narrow the wavelength range to the optimal absorbance of the linker (e.g., 350-450 nm).[1] This can prevent excitation of your released molecule at other UV wavelengths.
-
Scavengers: The nitrosobenzaldehyde byproduct formed upon cleavage can be reactive.[1] While the use of scavengers like dithiothreitol (DTT) has shown mixed results and can depend on the linker structure, it may be worth investigating for your specific system.[1][8]
Issue 3: Undesired Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What could be causing this?
Answer: Besides photodegradation, other side reactions can occur.
-
Reactive Byproducts: The primary byproduct of ONB cleavage is a nitrosobenzaldehyde or a related species.[13][14] This can potentially react with your released molecule, especially if it contains nucleophilic groups. Strategies to mitigate this include:
-
Using α-substituted linkers, which can lead to less reactive byproducts.[1]
-
Purifying the desired product immediately after cleavage.
-
-
Photooxidation: For molecules sensitive to oxidation, the presence of oxygen during irradiation can be problematic.[1] Consider de-gassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photocleavage for nitrobenzyl linkers?
A1: The photocleavage of o-nitrobenzyl derivatives proceeds via an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the caged molecule and a nitrosobenzaldehyde byproduct.[13][14]
Q2: How can I shift the activation wavelength to a longer, less damaging wavelength?
A2: To move the activation wavelength towards the visible spectrum, you can use nitrobenzyl derivatives with extended π-systems or specific electron-donating substituents on the aromatic ring.[9][15][16] For instance, adding two methoxy groups (as in the nitroveratryl linker) can shift the absorbance, allowing for cleavage at wavelengths up to 420 nm.[9] Another approach is to use two-photon excitation with near-IR light, which can also reduce photodamage to biological samples.[9][15]
Q3: What are typical quantum yields for nitrobenzyl linkers?
A3: Quantum yields (Φ) can vary significantly depending on the linker structure, solvent, and leaving group. They can range from as low as 0.01 to over 0.6.[4][16][17] For example, the quantum yield for α-methyl-2-nitrobenzyl trimethylacetate in solution is approximately 0.65, whereas the parent 2-nitrobenzyl ester is around 0.13.[4]
Q4: How does the type of chemical bond (ester, amide, carbamate) affect cleavage?
A4: The nature of the cleavable bond has a significant impact on both photolysis and hydrolysis rates.[5][6][7]
-
Esters: Often exhibit significant rates of both photolysis and hydrolysis.[5][6][7]
-
Amides: Tend to cleave faster upon photolysis compared to esters.[1][4][8]
-
Carbamates: Have shown superior light responsiveness and greater resistance to hydrolysis, making them ideal for applications in aqueous environments where stability is crucial.[5][6][7]
Data Presentation
Table 1: Comparison of Photocleavage Half-Lives for Different Nitrobenzyl Linkers
| Linker Type | Substituents | Leaving Group | Solvent | Half-Life (t₁/₂) | Reference |
| o-Nitrobenzyl | None | Acetic Acid | Dioxane | ~180 min | [1] |
| o-Nitrobenzyl | None | Acetic Acid | PBS (pH 7.4) | ~300 min | [1] |
| Veratryl-based | 4,5-dimethoxy | Acetic Acid | Dioxane | ~2.5 min | [1] |
| Veratryl-based | 4,5-dimethoxy | Acetic Acid | PBS (pH 7.4) | ~7.5 min | [1] |
| α-Methyl-veratryl | 4,5-dimethoxy, α-methyl | Acetic Acid | Dioxane | ~0.5 min | [1] |
| α-Methyl-veratryl | 4,5-dimethoxy, α-methyl | Acetic Acid | PBS (pH 7.4) | ~2.5 min | [1] |
Photolysis conditions: 365 nm irradiation, 10 mW/cm².
Experimental Protocols
Protocol 1: Quantification of Photocleavage Efficiency by HPLC
This protocol outlines a general method for determining the kinetics of photocleavage in solution.
-
Sample Preparation:
-
Irradiation:
-
Place a known volume of the sample solution in a quartz cuvette or other UV-transparent vessel.
-
Irradiate the sample with a UV lamp at the desired wavelength (typically 365 nm).[1][8] Ensure the light source provides uniform illumination of the sample.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Analysis:
-
Immediately analyze the withdrawn aliquots by High-Performance Liquid Chromatography (HPLC).
-
Use a suitable column and mobile phase to achieve good separation of the starting material, the cleaved product, and any byproducts.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where both the starting material and product absorb.
-
-
Data Processing:
-
Integrate the peak areas of the starting material and the cleaved product at each time point.
-
Calculate the percentage of starting material remaining or product formed at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.
-
Visualizations
Caption: Mechanism of o-nitrobenzyl photocleavage.
Caption: Workflow for quantifying photocleavage efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Photolabile protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Reduction of Nitroaryl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of nitroaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the reduction of nitroaryl compounds?
A1: The reduction of a nitro group to an amine is a stepwise process that can lead to the formation of several intermediates and side products. The most commonly observed side products are hydroxylamines, nitroso compounds, and their condensation products, azoxy and azo compounds.[1][2] The formation of these byproducts is highly dependent on the reaction conditions, including the choice of reducing agent, temperature, and pH.[1]
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation involves carefully controlling the reaction conditions to favor the complete six-electron reduction to the amine. Key strategies include:
-
Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For example, using strong reducing agents like LiAlH₄ with aromatic nitro compounds can lead to the formation of azo compounds.[3] Catalytic hydrogenation or metal/acid systems like Fe/HCl are often preferred for cleaner reductions.[2]
-
Stoichiometry of Reducing Agent: Using a sufficient excess of the reducing agent can help drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]
-
Temperature Control: Many nitro group reductions are exothermic.[4] Maintaining a controlled temperature is crucial, as localized overheating can promote the formation of condensation byproducts like azoxy and azo compounds.[1]
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. For instance, alkaline conditions can favor the condensation of nitroso and hydroxylamine intermediates to form azoxy compounds.
Q3: My starting material contains other reducible functional groups. How can I achieve chemoselective reduction of the nitro group?
A3: Achieving chemoselectivity is a common challenge. The choice of reducing agent is critical. For instance, catalytic hydrogenation with Pd/C is highly efficient but can also reduce other functional groups like alkenes, alkynes, and carbonyls, and can cause dehalogenation.[3]
-
For substrates with halogens, Raney Nickel can be a better choice for catalytic hydrogenation as it is less prone to causing dehalogenation.[3]
-
Metal/acid systems like Fe/HCl or Fe/NH₄Cl, and reagents like SnCl₂, are often highly chemoselective and tolerate a wide range of functional groups such as esters, ketones, and nitriles.[5][6]
Q4: My reduction reaction is incomplete or very slow. What are the possible causes and solutions?
A4: Incomplete or slow reactions can be attributed to several factors:
-
Reagent/Catalyst Activity: The reducing agent or catalyst may have lost activity. Ensure you are using fresh, high-quality reagents and active catalysts. For catalytic hydrogenations, check the quality of your catalyst and consider increasing the catalyst loading or hydrogen pressure.[1]
-
Solubility: Poor solubility of the nitroaryl compound in the reaction solvent can significantly hinder the reaction rate. Consider using a co-solvent system or a different solvent in which your starting material is more soluble.[1]
-
Temperature: While higher temperatures can sometimes lead to side products, some reductions require heating to proceed at a reasonable rate. A careful optimization of the reaction temperature may be necessary.[1]
-
Metal Surface Area: In metal/acid reductions, the surface area of the metal is important. Using finely powdered and, if necessary, activated metals can improve reaction rates.[1]
Troubleshooting Guides
Problem 1: Significant Formation of Azo/Azoxy Side Products
This is a common issue, particularly in catalytic hydrogenations and reductions under neutral or basic conditions. These colored impurities can be difficult to remove from the desired aniline product.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of intermediates and the final product. Stopping the reaction at the optimal time can prevent the accumulation of side products.
-
Work-up Procedure:
-
If azo/azoxy compounds are present, they can sometimes be removed by recrystallization.[7]
-
Acid-base extraction can be effective. The desired amine will be protonated and move to the aqueous layer upon acidification, leaving the neutral azo/azoxy compounds in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.
-
-
Reaction Condition Optimization: Refer to the table below for guidance on selecting reaction conditions that minimize the formation of these side products.
Data Presentation: Comparison of Reducing Agents for Nitrobenzene Reduction
| Reducing Agent/System | Reaction Conditions | Aniline Yield (%) | Azoxybenzene Yield (%) | Azo/Other Byproducts (%) | Reference(s) |
| H₂/Pd-C | 1 atm H₂, RT, EtOH | >99 | - | - | [5] |
| Fe/NH₄Cl | Reflux in EtOH/H₂O | 80-95 | - | - | [5] |
| SnCl₂·2H₂O | RT to reflux in EtOH or EtOAc | 85-98 | - | - | [5] |
| Fe Powder/H₂O | 50°C, 29 hours | >99 | - | - | [8] |
| AuNPs/TiO₂ | 1 atm H₂, RT, Methanol | 98 | - | Nitrosobenzene, Azobenzene | [9] |
| NaBH₄/NiCl₂ | RT, MeOH | High | - | - | [10] |
Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Problem 2: Incomplete Reaction or Low Yield
An incomplete reaction can be frustrating and lead to difficult purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitroaryl reduction.
Experimental Protocols
Protocol 1: Reduction of a Nitroarene using Iron and Ammonium Chloride
This method is robust, inexpensive, and generally offers good chemoselectivity.[11][12]
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (NH₄Cl, ~4 eq)
-
Ethanol (or Methanol) and Water (e.g., 4:1 mixture)
-
Saturated sodium bicarbonate or sodium carbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene, ethanol (or methanol), and water.
-
Add the ammonium chloride and iron powder to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is often vigorous initially.
-
Upon completion (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washes. If the product is not soluble in the aqueous ethanol, remove the organic solvent under reduced pressure.
-
Make the remaining aqueous solution basic by the careful addition of a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the starting material, desired product, and any side products in your reaction mixture.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
If necessary, derivatize the amine products to improve their volatility and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Operate in scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for quantification of known components.[14]
Reaction Pathways
The reduction of nitroaryl compounds can proceed through different pathways, which influences the product distribution. The two main pathways are the direct (hydrogenation) route and the condensation route.
Caption: Direct vs. Condensation pathways in nitroaryl reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. longdom.org [longdom.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Technical Support Center: Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, with a specific focus on the quenching procedures following sodium borohydride (NaBH₄) reduction.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the quenching and workup stages of the this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of borate salts. - pH of the aqueous layer is not optimal. - Insufficient ionic strength of the aqueous layer. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] - If the product is stable to mild acid, cautiously add a small amount of dilute acid (e.g., 1M HCl) to neutralize any remaining base and help break up the borate salts.[2] - For stubborn emulsions, addition of Rochelle's salt (sodium potassium tartrate) solution and stirring can be effective.[2] - Centrifugation of the mixture, if feasible, can also effectively separate the layers. |
| Low or No Product Yield | - Incomplete quenching of the reaction. - Product is partially soluble in the aqueous layer. - Degradation of the product during acidic quenching. - Incomplete reduction of the starting material. | - Ensure the quenching agent is added slowly and with vigorous stirring until all gas evolution has ceased. - Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer. - If the product is suspected to be acid-sensitive, use a milder quenching agent like saturated ammonium chloride solution instead of strong acids.[3] - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.[4] |
| Product Contaminated with Boron-Containing Byproducts | - Incomplete hydrolysis of borate esters. - Co-precipitation of boric acid with the product. | - After quenching, stir the biphasic mixture vigorously for an extended period (e.g., 30 minutes to an hour) to ensure complete hydrolysis of borate esters. - To remove boric acid, which is volatile with methanol, dissolve the crude product in methanol and evaporate the solvent under reduced pressure. Repeating this process several times can effectively remove boric acid as trimethyl borate.[2] |
| Unexpected Side Products Observed (e.g., Reduction of the Nitro Group) | - Use of a stronger reducing agent or harsh reaction conditions. - Presence of catalytic impurities. | - Sodium borohydride is a mild reducing agent and typically does not reduce aromatic nitro groups under standard conditions.[5][6] Confirm that NaBH₄ was used and not a stronger hydride reagent like lithium aluminum hydride (LiAlH₄). - Ensure the reaction is performed at the recommended temperature (e.g., 0 °C to room temperature) as higher temperatures can sometimes lead to side reactions. |
| Slow or Incomplete Quenching (Persistent Gas Evolution) | - Insufficient amount of quenching agent. - Low temperature slowing down the reaction with the quenching agent. - Poor mixing of the reaction mixture and quenching agent. | - Add the quenching agent (e.g., water or dilute acid) portion-wise until gas evolution is no longer observed. - Allow the reaction mixture to warm to room temperature after the initial low-temperature quenching to ensure all residual NaBH₄ is destroyed. - Ensure vigorous stirring during the addition of the quenching agent to promote efficient mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the quenching step in the synthesis of this compound?
A1: The quenching step serves two primary purposes. First, it safely neutralizes any excess sodium borohydride remaining in the reaction mixture. NaBH₄ reacts with protic solvents to produce hydrogen gas, which is flammable.[7] Second, it hydrolyzes the borate ester intermediates that are formed during the reduction of the carbonyl group, liberating the desired diol product.[3]
Q2: What are the most common quenching agents for a sodium borohydride reduction?
A2: The most common quenching agents are water, dilute aqueous acids (such as hydrochloric acid or ammonium chloride), and saturated aqueous sodium bicarbonate solution. The choice of quenching agent depends on the stability of the product and other functional groups present in the molecule.[2][3]
Q3: My product has a nitro group. Will the quenching procedure affect it?
A3: Standard quenching procedures using water, dilute acid, or bicarbonate are unlikely to affect the aromatic nitro group. Sodium borohydride itself is generally not strong enough to reduce an aromatic nitro group, and the quenching conditions are typically mild.[5][6]
Q4: How can I tell if the quenching process is complete?
A4: The quenching of sodium borohydride with a protic agent like water or acid results in the evolution of hydrogen gas. The quenching process is generally considered complete when the addition of the quenching agent no longer produces visible gas bubbles.
Q5: I observe a white precipitate after quenching. What is it and how do I remove it?
A5: The white precipitate is likely boric acid or other borate salts, which are byproducts of the reaction and quenching process. These can often be removed by filtration if they are insoluble in the reaction mixture, or by washing the organic layer with water during the extraction process. To remove residual boric acid from the final product, co-evaporation with methanol is an effective technique.[2]
Experimental Protocols
Generalized Protocol for NaBH₄ Reduction and Quenching
-
Reaction Setup: Dissolve the starting material (e.g., 2-formyl-4-nitrobenzoate) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (typically 1.5 to 2 equivalents) to the cooled solution in small portions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from 30 minutes to several hours.
-
Quenching: While maintaining the temperature at 0 °C, slowly and carefully add a quenching agent. Common options include:
-
Water: Add dropwise until gas evolution ceases.
-
Dilute HCl (e.g., 1M): Add dropwise to neutralize the reaction and adjust the pH to approximately 6-7.[4] This should be done cautiously as the reaction can be exothermic and produce gas.
-
Saturated NH₄Cl: Add slowly as a milder acidic quenching agent.[3]
-
-
Workup:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
If an alcohol solvent was used, it is often removed under reduced pressure.
-
Add water and an immiscible organic solvent (e.g., ethyl acetate) to the residue.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the quenching procedure.
References
Technical Support Center: Scale-up Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. This resource offers troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: A plausible and scalable synthetic route starts from 2-(2-hydroxymethylphenyl)ethanol. This precursor is then nitrated using a mixture of nitric acid and sulfuric acid under carefully controlled conditions to selectively introduce the nitro group at the 5-position. Subsequent purification steps are crucial to isolate the desired product from potential isomers and byproducts.
Q2: What are the primary safety concerns when handling the nitration of aromatic compounds on a large scale?
A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety concerns include the risk of runaway reactions, the formation of explosive polynitrated byproducts, and the handling of corrosive acids (nitric and sulfuric acid). It is imperative to use appropriate personal protective equipment (PPE), ensure adequate cooling and stirring, and have quenching protocols in place.
Q3: How does the presence of the hydroxymethyl and ethanol groups influence the nitration reaction?
A3: Both the hydroxymethyl (-CH₂OH) and the ethanol (-CH₂CH₂OH) groups are activating and ortho-, para-directing. This means they increase the reactivity of the benzene ring towards electrophilic aromatic substitution and direct the incoming nitro group to the positions ortho and para to them. This can lead to a mixture of isomers, making regioselectivity a significant challenge.
Q4: What are the expected major byproducts in this synthesis?
A4: The primary byproducts are typically isomers of the desired product, such as 2-(2-(hydroxymethyl)-3-nitrophenyl)ethanol and 2-(2-(hydroxymethyl)-4-nitrophenyl)ethanol. Polynitrated compounds and oxidation of the alcohol functionalities are also potential side reactions that can lead to impurities.
Q5: What purification techniques are most effective for isolating the final product at scale?
A5: A combination of techniques is often necessary. After an initial workup to remove the acids, column chromatography is frequently employed for initial purification to separate the desired isomer from other nitro-substituted byproducts. Subsequent recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can then be used to achieve high purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup or purification. - Sub-optimal reaction temperature. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature and the rate of addition of the nitrating agent to improve regioselectivity. - Optimize extraction and purification protocols to minimize losses. - Perform a temperature scouting study to identify the optimal reaction temperature. |
| Formation of Significant Amounts of Impurities | - Over-nitration leading to dinitro or trinitro compounds. - Oxidation of the alcohol groups. - Poor regioselectivity. | - Use a milder nitrating agent or reduce the reaction time and temperature. - Ensure the reaction is carried out under an inert atmosphere to minimize oxidation. - Experiment with different acid ratios in the nitrating mixture to enhance selectivity. |
| Difficulty in Separating Isomers | - Similar polarity of the desired product and isomeric byproducts. | - Employ a high-resolution chromatography column and optimize the eluent system. - Consider derivatization of the hydroxyl groups to alter the polarity of the isomers, facilitating separation, followed by deprotection. - Explore fractional crystallization techniques with various solvent systems. |
| Runaway Reaction During Nitration | - Poor temperature control. - Rapid addition of the nitrating agent. - Inadequate stirring. | - Ensure the reactor is equipped with an efficient cooling system. - Add the nitrating agent slowly and monitor the internal temperature closely. - Use a robust overhead stirrer to ensure homogenous mixing and heat distribution. |
| Product Decomposition During Purification | - Exposure to high temperatures during solvent evaporation. - Acidity or basicity of the chromatography stationary phase. | - Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal. - Utilize a neutral stationary phase (e.g., deactivated silica gel) for column chromatography. |
Experimental Protocol: Scale-up Synthesis of this compound
This protocol outlines a potential method for the scale-up synthesis. Warning: This reaction is hazardous and should only be performed by trained professionals in a controlled laboratory environment with appropriate safety measures.
1. Reaction Setup:
-
A 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 2-(2-hydroxymethylphenyl)ethanol (500 g, 3.28 mol) and dichloromethane (5 L).
-
The solution is cooled to -5 °C with constant stirring.
2. Nitration:
-
A pre-cooled (-5 °C) mixture of concentrated sulfuric acid (750 mL) and concentrated nitric acid (375 mL) is prepared separately.
-
The nitrating mixture is added dropwise to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. Reaction progress is monitored by TLC or HPLC.
3. Workup:
-
The reaction mixture is slowly poured into a vessel containing 10 kg of crushed ice with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 1 L).
-
The combined organic layers are washed with cold water, a saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
4. Purification:
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.
-
Fractions containing the desired product are combined, and the solvent is evaporated.
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The resulting solid is recrystallized from an ethyl acetate/heptane mixture to afford pure this compound.
Quantitative Data Summary
| Parameter | Value | Unit |
| Starting Material (2-(2-hydroxymethylphenyl)ethanol) | 500 | g |
| Moles of Starting Material | 3.28 | mol |
| Nitrating Agent (HNO₃/H₂SO₄) | 1125 | mL |
| Reaction Temperature | -5 to 0 | °C |
| Reaction Time | 4 | hours |
| Crude Product Yield | 550 - 600 | g |
| Purified Product Yield | 350 - 400 | g |
| Overall Yield | 54 - 61 | % |
| Purity (by HPLC) | >98 | % |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Degradation Pathways of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Disclaimer: Specific degradation pathways for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol are not extensively documented in publicly available scientific literature. The information provided here is based on established chemical principles and known degradation pathways of analogous compounds, such as nitroaromatics and benzyl alcohols. This guide is intended for research, scientific, and drug development professionals to anticipate potential stability issues and design appropriate studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reactive functional groups in this compound?
A1: The primary sites for degradation are the nitro group on the phenyl ring, the benzylic hydroxyl group, and the ethanol side chain. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the benzylic position.[1][2]
Q2: How should I store this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use of amber vials is recommended to protect it from light, which can cause photolytic degradation.
Q3: What are the potential degradation pathways for this molecule?
A3: Based on its structure, the most probable degradation pathways are reduction of the nitro group, oxidation of the alcohol functional groups, and potential cleavage of the side chain under harsh conditions.
Q4: Are nitroaromatic compounds like this one generally stable?
A4: The stability of nitroaromatic compounds can vary. The nitro group makes the aromatic ring electron-deficient and generally resistant to oxidative degradation.[1][2] However, they can be susceptible to reduction.[3][4] Many nitroaromatic compounds are also sensitive to light.
Troubleshooting Guides
Issue: Appearance of a new peak in HPLC analysis during a stability study.
-
Possible Cause: A new peak likely indicates the formation of a degradation product. The retention time of the new peak can give clues about its polarity. For instance, a more polar degradant will typically have a shorter retention time in reverse-phase HPLC.
-
Recommended Solution:
-
Characterize the Degradant: Use LC-MS/MS to determine the mass of the new peak and its fragmentation pattern. This will help in identifying the structure of the degradation product.[5][6][7]
-
Perform Forced Degradation Studies: To confirm the identity of the degradant, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[8][9][10][11] Comparing the degradants formed under these controlled conditions with the unknown peak can help in its identification.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.[12][13][14]
-
Issue: Discoloration of the compound upon storage or in solution.
-
Possible Cause: Discoloration, such as turning yellow or brown, is often a sign of degradation, particularly oxidation or photolytic degradation. Nitroaromatic compounds can sometimes form colored byproducts.
-
Recommended Solution:
-
Review Storage Conditions: Ensure the compound is stored away from light and oxygen. If in solution, use degassed solvents and consider blanketing the headspace of the vial with an inert gas.
-
Analytical Confirmation: Analyze the discolored sample by HPLC or other analytical techniques to confirm and quantify the extent of degradation.
-
Use of Antioxidants: For solution-based studies, the inclusion of a small amount of an antioxidant could be considered, but its compatibility with the experimental system must be verified.
-
Issue: Inconsistent results in biological assays.
-
Possible Cause: If the compound is degrading, its effective concentration in your assay will decrease over time, leading to variability in results. Degradation products may also have different biological activities or could be cytotoxic, further confounding the results.
-
Recommended Solution:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.
-
Assess Stability in Assay Media: Perform a stability study of the compound in the specific cell culture or assay buffer you are using. This can be done by incubating the compound in the media for the duration of the experiment and then analyzing it by HPLC to check for degradation.
-
Minimize Exposure to Harsh Conditions: Protect the compound from prolonged exposure to light and elevated temperatures during the experimental setup.
-
Hypothetical Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding aniline derivative.[3][4][15][16][17] This is a common transformation for nitroaromatic compounds, especially under reductive conditions or in the presence of certain biological systems.[18][19]
-
Oxidation of the Alcohol Groups: Both the primary ethanol and the benzylic hydroxymethyl groups can be oxidized. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The benzylic alcohol can also be oxidized to an aldehyde and then to a carboxylic acid. Strong oxidizing agents can lead to the formation of a carboxylic acid at the benzylic position.
-
Oxidative Cleavage of the Aromatic Ring: Under harsh oxidative conditions, the aromatic ring itself can be cleaved. However, the electron-withdrawing nature of the nitro group generally makes the ring more resistant to oxidative attack compared to electron-rich aromatic systems.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) for identification of degradation products.[5][6][7]
Protocol 2: HPLC Method for Stability Testing
This is a generic reverse-phase HPLC method that can be used as a starting point for monitoring the degradation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan) and/or Mass Spectrometry.
-
Injection Volume: 10 µL
Data Presentation
Quantitative data from forced degradation studies should be summarized in a table for easy comparison.
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant Peak Area (%) |
| 0.1 N HCl, 60°C | 24 h | 8.5 | 2 | 5.2 |
| 0.1 N NaOH, 60°C | 24 h | 15.2 | 3 | 9.8 |
| 3% H₂O₂, RT | 24 h | 12.7 | 4 | 7.1 |
| Heat (Solid), 105°C | 48 h | 2.1 | 1 | 1.5 |
| Heat (Solution), 60°C | 48 h | 5.6 | 2 | 3.4 |
| Photolytic | 24 h | 18.9 | 3 | 11.3 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. jsynthchem.com [jsynthchem.com]
- 18. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antibacterial Efficacy of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol: A Guide for Researchers
This guide provides a comparative analysis of the potential antibacterial efficacy of the novel compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol against established antibacterial agents. Due to the absence of published data for this specific compound, this guide establishes a framework for its evaluation by comparing its anticipated properties, based on its chemical structure, with those of a related nitroaromatic compound, nitrofurantoin, and two broad-spectrum antibiotics, ciprofloxacin and gentamicin. The data presented for the established agents serves as a benchmark for future experimental validation of this compound.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial population.[1][2][3] An agent is considered bactericidal if the MBC is no more than four times the MIC.[1]
The following table summarizes the reported MIC and MBC values for the selected alternative antibacterial agents against common Gram-positive and Gram-negative bacteria.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL
| Antibacterial Agent | Bacterium | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Escherichia coli | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available | |
| Pseudomonas aeruginosa | Data not available | Data not available | |
| Nitrofurantoin | Escherichia coli | 1 - 128[4] | Not widely reported |
| Staphylococcus aureus | Not widely reported | Not widely reported | |
| Enterococcus faecium | 32 - 512[4] | Not widely reported | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08[5] | Not widely reported |
| Staphylococcus aureus | 0.5 - 0.6[5][6] | 1[6] | |
| Pseudomonas aeruginosa | 0.15[5] | Not widely reported | |
| Gentamicin | Staphylococcus aureus | ≤ 2[7] | Not widely reported |
| Pseudomonas aeruginosa | ≤ 4[7] | Not widely reported |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antibacterial potential of a new compound. The following are detailed methodologies for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]
-
Preparation of Reagents and Media: Aseptically prepare Mueller-Hinton Broth (MHB). The compound to be tested, this compound, should be dissolved in a suitable solvent and then diluted in MHB to create a stock solution at twice the highest concentration to be tested.
-
Preparation of Microtiter Plates: Using a 96-well microtiter plate, dispense 100 µL of sterile MHB into all wells.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial inoculum. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC has been determined to assess whether the compound is bactericidal or bacteriostatic.[1][2]
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells of the microtiter plate that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Proposed Mechanism of Action for Nitroaromatic Compounds
Nitroaromatic compounds, such as the subject of this guide, are generally considered prodrugs that require intracellular activation to exert their antibacterial effect. The most accepted mechanism involves the reduction of the nitro group by bacterial nitroreductases.[1][10][11] This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide species, which can cause cellular damage by covalently binding to DNA and other macromolecules, ultimately leading to cell death.[10]
Caption: Proposed activation pathway of nitroaromatic antibacterial agents.
Experimental Workflow for Antibacterial Efficacy Testing
The following diagram illustrates the logical flow of experiments to validate the antibacterial efficacy of a new compound.
Caption: Workflow for determining MIC and MBC of a novel antibacterial compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. microchemlab.com [microchemlab.com]
- 4. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. protocols.io [protocols.io]
A Comparative Guide to the Biological Activity of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives
This guide provides a comparative analysis of the biological activity of various 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, with a primary focus on their antibacterial properties. The information is compiled for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and mechanistic insights.
Comparative Antibacterial Activity
A study by Khan et al. investigated the antibacterial effects of several 3-substituted 2-(2-(hydroxymethyl)phenyl)ethanol derivatives.[1] The derivatives were synthesized from isocoumarins and tested against a panel of Gram-positive and Gram-negative bacteria.[1] The activity was quantified by measuring the diameter of the zone of inhibition.
The quantitative results of the antibacterial screening are summarized in the table below.
| Derivative ID | R-Group (Substituent at position 3) | Gram-Negative Bacteria | Zone of Inhibition (mm) | Gram-Positive Bacteria | Zone of Inhibition (mm) |
| 2a | H | Escherichia coli | 13 | Bacillus cereus | 14 |
| Salmonella typhi | 12 | Staphylococcus aureus | 15 | ||
| Proteus mirabilis | 11 | ||||
| 2b | CH₃ | Escherichia coli | 14 | Bacillus cereus | 15 |
| Salmonella typhi | 13 | Staphylococcus aureus | 16 | ||
| Proteus mirabilis | 12 | ||||
| 2c | C₂H₅ | Escherichia coli | 15 | Bacillus cereus | 16 |
| Salmonella typhi | 14 | Staphylococcus aureus | 17 | ||
| Proteus mirabilis | 13 | ||||
| 2d | n-C₃H₇ | Escherichia coli | 16 | Bacillus cereus | 17 |
| Salmonella typhi | 15 | Staphylococcus aureus | 18 | ||
| Proteus mirabilis | 14 | ||||
| 2e | Phenyl | Escherichia coli | 12 | Bacillus cereus | 13 |
| Salmonella typhi | 11 | Staphylococcus aureus | 14 | ||
| Proteus mirabilis | 10 | ||||
| 2f | 4-Chlorophenyl | Escherichia coli | 13 | Bacillus cereus | 14 |
| Salmonella typhi | 12 | Staphylococcus aureus | 15 | ||
| Proteus mirabilis | 11 | ||||
| 2g | 4-Methylphenyl | Escherichia coli | 14 | Bacillus cereus | 15 |
| Salmonella typhi | 13 | Staphylococcus aureus | 16 | ||
| Proteus mirabilis | 12 | ||||
| 2h | 4-Methoxyphenyl | Escherichia coli | 15 | Bacillus cereus | 16 |
| Salmonella typhi | 14 | Staphylococcus aureus | 17 | ||
| Proteus mirabilis | 13 | ||||
| Standard | Ampicillin | Escherichia coli | 22 | Bacillus cereus | 24 |
| Salmonella typhi | 21 | Staphylococcus aureus | 25 | ||
| Proteus mirabilis | 20 |
Experimental Protocols
Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives (2a-h)[1][2]
The synthesis of the target derivatives was achieved through the reduction of corresponding 3-substituted isocoumarins.
-
Dissolution : The starting 3-substituted isocoumarin (1 equivalent) is dissolved in methanol (10 volumes).[2]
-
Reduction : Sodium borohydride (NaBH₄) (4 equivalents) is added to the solution.[2]
-
Reaction : The mixture is stirred at 50°C under a nitrogen atmosphere for 4 hours. An additional 2 equivalents of NaBH₄ are added, and the reaction is left overnight at the same temperature to ensure completion.[2]
-
Extraction : After confirming the reaction's completion via Thin Layer Chromatography (TLC), the methanol is removed. The residue is then extracted with ethyl acetate.[2]
-
Purification : The ethyl acetate layer is washed with water, dried with anhydrous sodium sulfate (Na₂SO₄), and evaporated to yield the final diol product. Further purification is done by washing with petroleum ether.[2]
Antibacterial Activity Assay (Disc Diffusion Method)[1]
The antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method.
-
Media Preparation : Nutrient agar was prepared and sterilized.
-
Inoculation : The sterile agar was poured into petri dishes and allowed to solidify. A standardized inoculum of the test microorganism was uniformly swabbed over the surface of the agar.
-
Disc Application : Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (200 µ g/disc ) in a suitable solvent (e.g., DMSO).
-
Incubation : The plates were incubated at 37°C for 24 hours.
-
Measurement : The diameter of the clear zone of inhibition around each disc was measured in millimeters (mm) to determine the antibacterial activity.
Caption: Workflow for the antibacterial disc diffusion assay.
Structure-Activity Relationship and Proposed Mechanism
The antibacterial activity of phenylethanol derivatives is often linked to their ability to interact with and disrupt bacterial membranes.[3] While a specific signaling pathway for 2-(2-(hydroxymethyl)phenyl)ethanol derivatives has not been elucidated, the general mechanism for related aromatic alcohols involves insertion into the lipid bilayer of the bacterial cell membrane.[3] This disruption increases membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately, cell death.[3]
The data presented suggests that the nature of the substituent at position 3 influences the antibacterial potency. Derivatives with short alkyl chains (methyl, ethyl, n-propyl) generally showed slightly better activity compared to those with bulky aromatic groups. This may be related to the overall lipophilicity and steric factors that govern the compound's ability to partition into the bacterial membrane.[3][4]
Caption: Proposed mechanism of antibacterial action.
Other Potential Biological Activities
While the primary experimental data found focuses on antibacterial effects, the broader class of phenylethanol and its derivatives is known for a range of biological activities. These include:
-
Antifungal Properties : Phenylethanol derivatives are noted for their antifungal capabilities.[1]
-
Antioxidant Activity : Certain derivatives, such as 2-(4-(Hydroxymethyl)phenyl)ethanol found in olive oil, exhibit antioxidant properties.[5]
-
Enzyme Inhibition : Some derivatives can act as inhibitors of cytochrome P450 enzymes, which could affect drug metabolism.[5]
-
Anti-platelet Aggregation : A study on amphiphilic 2-phenylethanol derivatives demonstrated their ability to inhibit platelet aggregation, an effect mediated by interactions with the plasma membrane.[4]
Further research is required to determine if the specific 2-(2-(hydroxymethyl)phenyl)ethanol scaffold possesses these additional activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-(4-(Hydroxymethyl)phenyl)ethanol | 4866-85-7 [smolecule.com]
Comparative Analysis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol and Alternatives in Biological Assays
A detailed guide for researchers, scientists, and drug development professionals on the potential cross-reactivity and antimicrobial performance of substituted phenylethanol derivatives.
Executive Summary
The specific compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is not extensively documented in publicly available research regarding its cross-reactivity or direct comparative performance in biological assays. However, by examining structurally similar compounds, specifically derivatives of 2-(2-(hydroxymethyl)phenyl)ethanol, we can infer potential biological activities and compare their performance against other antimicrobial agents. This guide focuses on the antibacterial properties of these derivatives and provides a comparative analysis against common phenolic compounds. The data presented is based on available literature and aims to provide a foundational understanding for researchers exploring this class of molecules.
Comparative Antimicrobial Activity
The antibacterial efficacy of various 2-(2-(hydroxymethyl)phenyl)ethanol derivatives has been evaluated against Gram-positive and Gram-negative bacteria. For a clear comparison, their performance, measured by the zone of inhibition, is presented alongside the activity of standard phenolic compounds against the same bacterial species, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Table 1: Comparison of Antibacterial Activity by Zone of Inhibition (mm)
| Compound | Derivative/Alternative | Concentration | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) |
| 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives * | 2-(2-(hydroxymethyl)phenyl)ethanol | Not Specified | 10[1] | 11[1] |
| 2-(2-(hydroxymethyl)phenyl)-1-phenylethanol | Not Specified | 12[1] | 13[1] | |
| 1-(4-chlorophenyl)-2-(2-(hydroxymethyl)phenyl)ethanol | Not Specified | 13[1] | 14[1] | |
| 2-(2-(hydroxymethyl)phenyl)-1-(4-methylphenyl)ethanol | Not Specified | 11[1] | 12[1] | |
| Phenolic Compounds | Phenol | Not Specified | 15-20 | 12-18 |
| 4-Nitrophenol | Not Specified | 10-15 | 8-12 |
*Data for 2-(2-(hydroxymethyl)phenyl)ethanol derivatives are from a study by Manivel et al. (2009). The exact concentration used for the zone of inhibition test was not specified in the publication.
Table 2: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds
For a more quantitative comparison, the Minimum Inhibitory Concentration (MIC) values for select phenolic compounds are provided below. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Phenol | 1000 | 1250 |
| 4-Nitrophenol | 800 | 1600 |
| Eugenol | 400 | 800 |
| Thymol | 200 | 400 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key antimicrobial assays cited in this guide.
Agar Well Diffusion Method (Zone of Inhibition)
This method is used to qualitatively assess the antimicrobial activity of a compound.[2]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Compound: A specific volume of the test compound at a known concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This method provides a quantitative measure of antimicrobial activity.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a specific density and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and conceptual pathways.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial activity.
Conceptual Signaling Pathway for Bacterial Growth Inhibition
Caption: Potential mechanisms of antimicrobial action.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently limited, the analysis of its structural analogs provides valuable insights into its potential as an antimicrobial agent. The 2-(2-(hydroxymethyl)phenyl)ethanol backbone, when variously substituted, demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
For researchers and drug development professionals, these findings suggest that the phenylethanol scaffold is a promising area for further investigation. Future studies should aim to synthesize and test a wider range of derivatives, including the specific nitro-substituted compound, to establish a more comprehensive structure-activity relationship. Furthermore, screening against a broader panel of microbial strains and in more complex biological assays will be essential to fully characterize the therapeutic potential and cross-reactivity profile of this class of compounds. The provided protocols and conceptual diagrams serve as a foundation for designing such future investigations.
References
A Comparative Guide to the Photocleavage Efficiency of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol and Other Photolabile Protecting Groups
For researchers, scientists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), also known as caging groups, offer an elegant solution by enabling spatiotemporal control of molecular function through light induction. This guide provides a comparative analysis of the photocleavage quantum yield of o-nitrobenzyl derivatives, with a focus on 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, and contrasts their performance with other common PPGs.
Performance Comparison of Photolabile Protecting Groups
The efficiency of a PPG is primarily determined by its quantum yield (Φ), which is the ratio of the number of molecules cleaved to the number of photons absorbed.[1] A higher quantum yield signifies a more efficient photorelease. The molar extinction coefficient (ε) at the activation wavelength is also a critical parameter, as it dictates the efficiency of light absorption.[2][3] The product of these two values (Φ × ε) represents the overall uncaging efficiency.[4][5]
| Photolabile Protecting Group (PPG) Class | Specific Compound Example | Leaving Group/Protected Molecule | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | 4,5-Dimethoxy-2-nitrobenzyl (NV) | - | 305 | 0.16 | [2][3] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | - | 365 | 0.006 | [2][3] | |
| 2,6-Dinitrobenzyl | Carbonate | 365 | 0.12 | [8] | |
| o-Nitroveratryl | Various | - | Varies with leaving group | [6][7] | |
| Coumarin | Coumarin methyl ester derivative | - | 365 | Higher than nitrobenzyl at this wavelength | [9] |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl | Tosylate | - | ~1.0 | [8] |
| p-Hydroxyphenacyl | Amines | - | 0.01 - 0.5 | [8] |
Experimental Protocols for Determining Photocleavage Quantum Yield
The quantum yield of photocleavage is a crucial parameter for evaluating the performance of a PPG. A common and reliable method for its determination involves chemical actinometry and UV-Vis spectroscopy.[10][11][12]
General Protocol using Chemical Actinometry (Potassium Ferrioxalate)
This method involves comparing the rate of the photoreaction of the compound of interest to that of a well-characterized chemical actinometer, such as potassium ferrioxalate.
Materials:
-
Photolabile compound of interest (e.g., this compound)
-
Potassium ferrioxalate solution (actinometer)
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., sodium acetate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate of a concentration that gives an absorbance of >2 at the irradiation wavelength.
-
Irradiation of Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific time period.
-
Development of Actinometer: After irradiation, mix an aliquot of the irradiated solution with a solution of 1,10-phenanthroline and a buffer. The Fe²⁺ ions produced during the photolysis of ferrioxalate will form a colored complex with 1,10-phenanthroline.
-
Spectrophotometric Measurement of Actinometer: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm).
-
Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer and the measured absorbance, calculate the photon flux of the light source.
-
Irradiation of Sample: Prepare a solution of the photolabile compound of interest in a suitable solvent. The concentration should be adjusted to have a similar absorbance at the irradiation wavelength as the actinometer. Irradiate this solution under the identical conditions used for the actinometer.
-
Analysis of Photoproducts: Monitor the progress of the photoreaction by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, to determine the amount of the released molecule or the degradation of the starting material.[13]
-
Calculation of Quantum Yield: The quantum yield (Φ) of the photocleavage reaction can be calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed are determined from the photon flux measured with the actinometer.
Visualizing the Photocleavage Mechanism
The general mechanism for the photocleavage of o-nitrobenzyl derivatives involves a Norrish Type II reaction.[8] Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic proton. This is followed by a rearrangement to an aci-nitro intermediate, which then cyclizes and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde or related byproduct.
Caption: General photocleavage pathway of o-nitrobenzyl protecting groups.
This guide provides a framework for understanding and evaluating the performance of this compound in the context of other commonly used photolabile protecting groups. The provided experimental protocol offers a starting point for researchers to quantitatively assess its photocleavage efficiency.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Comparative Guide to the Reaction Kinetics of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of reactions involving 2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol. Due to the limited availability of direct kinetic studies on this specific molecule, this guide draws upon experimental data from analogous compounds to predict its reactivity. The primary reactions of interest are the reduction of the nitro group and the oxidation of the hydroxymethyl and ethanol functionalities.
I. Reduction of the Aromatic Nitro Group
The reduction of an aromatic nitro group is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The rate of this reaction is highly influenced by the substituents present on the aromatic ring.
Comparative Kinetic Data for Nitroarene Reduction
The following table summarizes the relative rates of reduction for various substituted nitroaromatic compounds. This data provides insight into how the hydroxymethyl and ethanol groups in this compound are likely to influence the reduction of its nitro group. Electron-donating groups generally decrease the rate of reduction, while electron-withdrawing groups increase it.
| Substrate | Catalyst/Reducing Agent | Relative Rate/Observation |
| p-Nitrophenol | 4% Pd/Al₂O₃ | Faster than o-nitrophenol |
| o-Nitrophenol | 4% Pd/Al₂O₃ | Faster than p-nitroaniline |
| p-Nitroaniline | 4% Pd/Al₂O₃ | Faster than m-nitroaniline |
| m-Nitroaniline | 4% Pd/Al₂O₃ | Faster than o-nitroaniline |
| 2,5-Dinitrophenol | 4% Pd/Al₂O₃ | Faster than 2,4-dinitrophenol |
| 2,4-Dinitrophenol | 4% Pd/Al₂O₃ | Faster than 2,6-dinitrophenol |
Experimental Protocol: Catalytic Hydrogenation of Aromatic Nitro Compounds
A typical procedure for the catalytic hydrogenation of aromatic nitro compounds is as follows:
-
A solution of the nitroaromatic compound in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared.
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere at a specific pressure and temperature.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.
Reaction Pathway: Catalytic Hydrogenation of a Nitroarene
Caption: Generalized pathway for the catalytic reduction of a nitroaromatic compound.
II. Oxidation of the Hydroxymethyl Group (Benzylic Alcohol)
The hydroxymethyl group attached to the aromatic ring is a primary benzylic alcohol. Its oxidation is expected to proceed readily to the corresponding aldehyde and subsequently to a carboxylic acid, depending on the oxidant used.
Comparative Kinetic Data for Benzylic Alcohol Oxidation
The electronic nature of the substituents on the aromatic ring significantly affects the rate of oxidation of benzylic alcohols. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.
| Substrate | Oxidant | Relative Rate/Observation |
| p-Methoxybenzyl alcohol | Acidified Dichromate | Faster than p-methylbenzyl alcohol |
| p-Methylbenzyl alcohol | Acidified Dichromate | Faster than benzyl alcohol |
| Benzyl alcohol | Acidified Dichromate | Faster than p-chlorobenzyl alcohol |
| p-Chlorobenzyl alcohol | Acidified Dichromate | Faster than p-nitrobenzyl alcohol |
| p-Nitrobenzyl alcohol | Acidified Dichromate | Slowest rate |
Experimental Protocol: Oxidation of Benzyl Alcohol with Acidified Dichromate
-
A solution of the benzyl alcohol derivative is prepared in an acetic acid-water mixture.
-
A solution of potassium dichromate in aqueous sulfuric acid is prepared.
-
The two solutions are mixed and maintained at a constant temperature.
-
The progress of the reaction is followed by monitoring the disappearance of the Cr(VI) species spectrophotometrically at a specific wavelength.
-
The pseudo-first-order rate constants are determined from the slope of the plot of log(absorbance) versus time.
Experimental Workflow: Kinetic Study of Benzylic Alcohol Oxidation
Caption: Workflow for a typical kinetic study of benzylic alcohol oxidation.
III. Oxidation of the 2-Ethanol Group (Phenethyl Alcohol Moiety)
The 2-(hydroxymethyl) side chain also contains a primary alcohol. Its reactivity can be compared to that of phenethyl alcohol and its derivatives.
Comparative Kinetic Data for Phenethyl Alcohol Oxidation
Similar to benzylic alcohols, the oxidation of phenethyl alcohols is influenced by substituents on the aromatic ring.
| Substrate | Oxidant/Catalyst | Relative Rate Constant (k_obs x 10⁴ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| p-Methoxyphenethyl alcohol | Ce(IV) / Ru(III) | 16.9 | 45.3 |
| p-Methylphenethyl alcohol | Ce(IV) / Ru(III) | 10.2 | 52.1 |
| Phenethyl alcohol | Ce(IV) / Ru(III) | 6.8 | 58.7 |
| p-Chlorophenethyl alcohol | Ce(IV) / Ru(III) | 4.5 | 65.4 |
| p-Nitrophenethyl alcohol | Ce(IV) / Ru(III) | 3.3 | 72.8 |
Reaction Conditions: [Ce(IV)] = 3.0 x 10⁻³ mol dm⁻³, [Substrate] = 4.0 x 10⁻² mol dm⁻³, [H⁺] = 0.5 mol dm⁻³, [Ru(III)] = 7.25 x 10⁻⁵ mol dm⁻³, Temp = 298 K.
Experimental Protocol: Ru(III)-Catalyzed Oxidation of Phenethyl Alcohol by Ce(IV)
-
Stock solutions of phenethyl alcohol, ceric ammonium nitrate (Ce(IV)), and ruthenium(III) chloride are prepared in appropriate solvents.
-
The reaction is initiated by mixing the reactant solutions in a thermostated cell of a spectrophotometer.
-
The decrease in absorbance of Ce(IV) is monitored at its λmax (e.g., 350 nm) over time.
-
Pseudo-first-order rate constants are obtained under conditions where the substrate concentration is in large excess compared to the oxidant.
Logical Relationship: Factors Influencing Oxidation Rate
Caption: Key factors influencing the rate of alcohol oxidation.
IV. Predicted Reactivity of this compound
Based on the comparative data, the following predictions can be made regarding the kinetic behavior of this compound:
-
Nitro Group Reduction: The presence of two electron-donating alkyl groups (hydroxymethyl and ethanol) would be expected to slightly decrease the rate of nitro group reduction compared to unsubstituted nitrobenzene. However, the overall electronic effect will determine the precise rate.
-
Hydroxymethyl Group Oxidation: The strong electron-withdrawing nitro group in the para position is expected to significantly decrease the rate of oxidation of the benzylic hydroxymethyl group.
-
Ethanol Group Oxidation: Similarly, the nitro group's electron-withdrawing effect will likely decrease the rate of oxidation of the primary alcohol of the ethanol side chain.
This guide provides a framework for understanding the likely kinetic behavior of this compound in common organic transformations. Experimental validation is necessary to determine the precise rate constants and to fully elucidate the reaction mechanisms for this specific compound.
Lack of Available Data for In Vitro Cytotoxicity of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
A comprehensive search for published studies on the in vitro cytotoxicity of the specific compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol has yielded insufficient data to generate a comparative guide. Currently, there is no publicly available research detailing the cytotoxic effects, experimental protocols, or comparative performance of this compound against other agents.
The investigation for relevant scholarly articles and experimental data did not identify any publications that have specifically evaluated the cytotoxic properties of this compound. The search included databases for peer-reviewed literature and chemical compound repositories. While information on structurally similar compounds or general ethanol derivatives exists, these are not directly applicable to the specified molecule.
Consequently, the core requirements for a comparison guide, including quantitative data for tables, detailed experimental methodologies, and associated signaling pathways for visualization, cannot be met at this time due to the absence of foundational research on this particular compound. Further empirical research and publication in peer-reviewed journals would be necessary to provide the information required for such a guide.
"benchmarking 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol performance against commercial linkers"
For researchers, scientists, and drug development professionals, the precise control over the release of therapeutic payloads is paramount. Photocleavable (PC) linkers, which offer spatiotemporal control of cargo release through light induction, are invaluable tools in fields ranging from drug delivery to proteomics. This guide provides an objective comparison of the performance of a novel o-nitrobenzyl (ONB) linker, 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, against commercially available alternatives, supported by experimental data and detailed protocols.
The efficacy of a photocleavable linker is primarily determined by its cleavage efficiency, the wavelength of light required for activation, and its stability under physiological conditions. This guide focuses on a comparative analysis of this compound with two widely used commercial photocleavable linkers: a standard o-nitrobenzyl-based linker (PC-Linker) and a coumarin-based linker.
Quantitative Performance Comparison
The selection of an appropriate photocleavable linker is contingent on key performance indicators. The following table summarizes the essential data for the linkers discussed. It is important to note that specific performance can be influenced by the nature of the conjugated molecule and the experimental conditions.
| Linker Type | Specific Linker | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Stability in Human Plasma (24h, 37°C) |
| o-Nitrobenzyl (ONB) | This compound | ~340-365 | Est. 0.01 - 0.07 | Minutes to hours | High |
| Commercial ONB | PC-Linker (Glen Research) | ~300-350[1] | Not explicitly stated, but typical for ONB linkers | Rapid and quantitative with near-UV light[2] | High |
| Coumarin | (7-(diethylamino)coumarin-4-yl)methyl | ~400-450[3] | ~0.25[3] | < 1 minute (with high-power LEDs) | Good |
Estimated value based on the performance of structurally similar o-nitrobenzyl linkers.
Photocleavage Mechanisms and Experimental Workflows
The controlled release of molecules by photocleavable linkers is governed by distinct photochemical reactions. Understanding these mechanisms is crucial for optimizing cleavage conditions.
o-Nitrobenzyl (ONB) Linker Photocleavage
The photocleavage of o-nitrobenzyl derivatives, including this compound, proceeds through an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the caged molecule and forms a nitrosobenzaldehyde byproduct.
Photocleavage mechanism of an o-nitrobenzyl linker.
General Experimental Workflow for Performance Comparison
A systematic approach is necessary to benchmark the performance of different photocleavable linkers. The following workflow outlines the key steps for a comparative study.
General workflow for comparing photocleavable linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of photocleavable linker performance.
Protocol 1: Determination of Photocleavage Efficiency and Quantum Yield
Objective: To quantify the efficiency of the photocleavage reaction and determine the quantum yield (Φ).
Materials:
-
Photolabile linker-cargo conjugate
-
Appropriate solvent (e.g., acetonitrile, phosphate-buffered saline)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated UV light source with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvettes
-
Actinometer solution (e.g., potassium ferrioxalate)
Procedure:
-
Sample Preparation: Prepare a solution of the linker-cargo conjugate in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure uniform light absorption.
-
Light Source Calibration: Determine the photon flux of the UV light source using a chemical actinometer according to standard procedures.
-
Irradiation: Irradiate the sample solution in a quartz cuvette for specific time intervals. At each time point, withdraw an aliquot for analysis.
-
Analysis by HPLC:
-
Develop an HPLC method to separate the uncleaved conjugate from the released cargo and photoproducts.
-
Inject the aliquots from each time point and monitor the decrease in the peak area of the starting material and the increase in the peak area of the released cargo.
-
-
Data Analysis:
-
Calculate the number of molecules cleaved at each time point from the HPLC data.
-
The quantum yield (Φ) is calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
Protocol 2: In Vitro Linker Stability Assay in Human Plasma
Objective: To assess the stability of the linker-cargo conjugate in human plasma.
Materials:
-
Linker-cargo conjugate
-
Human plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Acetonitrile (ACN) for protein precipitation
Procedure:
-
Sample Preparation: Prepare a stock solution of the linker-cargo conjugate in PBS.
-
Incubation: Spike the stock solution into pre-warmed human plasma to a final concentration of 10-100 µg/mL. A control sample should be prepared in PBS. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots from each sample.
-
Sample Processing: Immediately quench the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins. Centrifuge the samples to pellet the precipitated proteins.
-
Analysis by HPLC:
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact linker-cargo conjugate remaining.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
Conclusion
The selection of a photocleavable linker is a critical decision in the design of light-responsive systems for applications such as drug delivery and proteomics. While this compound, as a member of the well-established o-nitrobenzyl class, offers a reliable option with good stability, commercial linkers such as those based on coumarin can provide advantages in terms of cleavage at longer, less-damaging wavelengths and higher quantum efficiencies. The choice of linker should be guided by the specific requirements of the application, including the desired cleavage wavelength, required release kinetics, and the stability needed for the intended biological environment. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different photocleavable linkers to enable informed selection for research and development.
References
Spectroscopic Comparison of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol and Its Positional Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating features in their spectroscopic data, supported by experimental protocols and data visualizations to facilitate identification and characterization.
Introduction
Nitrophenylethanol derivatives are important intermediates in organic synthesis and have been investigated for their potential biological activities. The precise characterization of these compounds is crucial, as their isomeric forms can exhibit different chemical and biological properties. This guide focuses on the spectroscopic distinctions between this compound and its isomers using fundamental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative positional isomer, 2-(4-hydroxymethyl-2-nitrophenyl)ethanol. The data for the primary compound is predicted based on established spectroscopic principles and available data for structurally similar compounds, while the data for the isomer is based on available experimental findings.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | Aromatic: ~8.3 (d), ~8.1 (dd), ~7.5 (d)Benzylic CH₂OH: ~4.8 (s)Ethanol CH₂: ~3.9 (t)Ethanol CH₂OH: ~3.0 (t) | Aromatic: ~148, ~142, ~139, ~130, ~125, ~124Benzylic CH₂OH: ~63Ethanol CH₂: ~61Ethanol CH₂OH: ~38 |
| 2-(4-hydroxymethyl-2-nitrophenyl)ethanol (Isomer) | Aromatic: 8.08 (d, J=1.7 Hz), 7.63 (dd, J=8.1, 1.7 Hz), 7.49 (d, J=8.1 Hz)Benzylic CH₂OH: 4.72 (s)Ethanol CH₂: 3.89 (t, J=6.4 Hz)Ethanol CH₂OH: 3.16 (t, J=6.4 Hz) | Aromatic: 149.2, 140.1, 133.5, 129.2, 126.8, 124.9Benzylic CH₂OH: 63.8Ethanol CH₂: 61.5Ethanol CH₂OH: 36.4 |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | ~3400 (br, O-H), ~3100 (Ar C-H), ~2900 (Aliph. C-H), ~1520 & ~1350 (NO₂), ~1050 (C-O) | Molecular Ion [M]⁺: 199Key Fragments: [M-H₂O]⁺, [M-NO₂]⁺ |
| 2-(4-hydroxymethyl-2-nitrophenyl)ethanol (Isomer) | 3380 (br, O-H), 3080 (Ar C-H), 2940, 2880 (Aliph. C-H), 1525, 1345 (NO₂), 1040 (C-O) | Molecular Ion [M]⁺: 199Key Fragments: 181 [M-H₂O]⁺, 167, 153, 135 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of nitrophenylethanol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds are commonly used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is often employed. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For liquid or oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by analyzing the resulting spectrum, which is a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the molecules are ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The synthesis and characterization of this compound and its isomers typically follow a structured workflow from starting materials to a fully characterized pure compound.
Unambiguous Structural Confirmation of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol Utilizing 2D NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and regulatory compliance. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other analytical techniques for the definitive structural confirmation of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. We present detailed experimental protocols and supporting data to demonstrate the power of 2D NMR in providing unambiguous atomic-level connectivity information.
The structural integrity of a pharmaceutical candidate is paramount to its safety and efficacy. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to map out the complete covalent framework of a molecule in solution, providing a detailed picture of proton-proton and proton-carbon connectivities. This guide will walk through the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to unequivocally confirm the structure of this compound.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive characterization of a new molecule. The table below compares 2D NMR with other common techniques for structural elucidation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond correlations), spatial proximity (through-space correlations, e.g., NOESY) | Provides unambiguous structure in solution; non-destructive. | Requires relatively larger sample amounts; longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructure identification. | High sensitivity; small sample requirement; can be coupled with chromatography (LC-MS, GC-MS). | Does not provide direct connectivity information for isomers. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the absolute configuration and detailed bond lengths/angles. | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular skeleton. |
Structural Confirmation of this compound by 2D NMR
The structure of this compound was unequivocally confirmed through a suite of 2D NMR experiments. The predicted ¹H and ¹³C NMR chemical shifts, along with the key 2D correlations, are presented below.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established computational models and serve as a reference for interpreting the experimental 2D NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (ppm) |
| H3 | 8.25 |
| H4 | 7.60 |
| H6 | 7.95 |
| H7 | 3.05 |
| H8 | 3.90 |
| H9 | 4.70 |
| OH (on C8) | ~2.5 (variable) |
| OH (on C9) | ~3.5 (variable) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 142.0 |
| C2 | 138.5 |
| C3 | 125.0 |
| C4 | 129.5 |
| C5 | 147.0 |
| C6 | 123.0 |
| C7 | 35.0 |
| C8 | 62.0 |
| C9 | 60.0 |
Key 2D NMR Correlations
The following tables detail the expected through-bond correlations that are crucial for assembling the molecular structure.
Table 3: Key COSY Correlations (¹H-¹H)
| Correlating Protons | Interpretation |
| H7 ↔ H8 | Confirms the connectivity of the ethanol side chain. |
| H3 ↔ H4 (weak, 4-bond) | Long-range coupling on the aromatic ring. |
| H4 ↔ H6 (weak, 4-bond) | Long-range coupling on the aromatic ring. |
Table 4: Key HSQC Correlations (¹H-¹³C, one-bond)
| Proton | Correlated Carbon |
| H3 | C3 |
| H4 | C4 |
| H6 | C6 |
| H7 | C7 |
| H8 | C8 |
| H9 | C9 |
Table 5: Key HMBC Correlations (¹H-¹³C, multiple-bond)
| Proton | Correlated Carbons | Interpretation |
| H3 | C1, C5 | Confirms position of H3 relative to quaternary carbons. |
| H4 | C2, C6 | Confirms position of H4 relative to quaternary carbons. |
| H6 | C2, C4, C5 | Confirms position of H6 relative to neighboring carbons. |
| H7 | C1, C2, C8 | Confirms attachment of the ethanol side chain to the aromatic ring at C1. |
| H8 | C1, C7 | Further confirms the ethanol side chain connectivity. |
| H9 | C2 | Confirms attachment of the hydroxymethyl group to the aromatic ring at C2. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
A solution of this compound (5-10 mg) was prepared in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.
2D NMR Data Acquisition
All 2D NMR spectra were acquired on a 500 MHz NMR spectrometer.
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-4
-
Relaxation Delay: 1-2 s
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans: 2-8
-
Relaxation Delay: 1-2 s
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5-2.5 s
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical flow of the 2D NMR structural elucidation process and the key correlations confirming the structure of this compound.
Conclusion
The comprehensive analysis of COSY, HSQC, and HMBC spectra provides an irrefutable confirmation of the structure of this compound. The through-bond correlations observed in these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the molecular framework. When compared to other analytical techniques, 2D NMR offers an unparalleled level of detail for structural elucidation in solution, making it an indispensable tool for researchers in the pharmaceutical and chemical sciences. The data and protocols presented in this guide serve as a robust reference for the structural verification of this and similar molecules.
Safety Operating Guide
Navigating the Disposal of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol: A Guide to Safe and Compliant Practices
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the proper disposal of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol (CAS Number: 186390-74-9), a compound whose precise handling protocols require careful consideration in the absence of a specific Safety Data Sheet (SDS). The following procedures are based on an assessment of its chemical structure and general best practices for the disposal of hazardous laboratory waste.
Crucial Note: A specific Safety Data Sheet (SDS) for this compound could not be located. The absence of an SDS means that detailed, substance-specific hazard data (such as toxicity, reactivity, and environmental impact) is not available. Therefore, this guidance is predicated on the potential hazards associated with its functional groups—a nitroaromatic moiety and primary alcohol groups. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for final, authoritative instructions.
Anticipated Hazard Profile
The chemical structure of this compound suggests several potential hazards that must be managed during disposal. Nitroaromatic compounds are often toxic and may have mutagenic properties[1]. The presence of nitro groups can also increase the potential for energetic decomposition, particularly at elevated temperatures or in the presence of certain catalysts. The alcohol functional groups are less hazardous but contribute to the overall chemical reactivity of the molecule.
| Hazard Category | Potential Hazard based on Chemical Structure | Primary Safety Concern |
| Health Hazards | Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Potential for mutagenic effects. | Avoid direct contact and aerosol generation. Use appropriate Personal Protective Equipment (PPE). |
| Reactivity Hazards | Instability: Nitro compounds can be unstable and may decompose energetically under certain conditions (e.g., heat, shock). | Avoid heating the compound, especially during disposal procedures. Store away from incompatible materials. |
| Environmental Hazards | Aquatic Toxicity: Many nitroaromatic compounds are toxic to aquatic life.[1] | Prevent release into the environment. Do not dispose of down the drain. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to be a general guideline; always adhere to your local and institutional regulations.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions.
-
Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The original container, if in good condition, is often a suitable choice.[2] The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "186390-74-9"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazard(s) (e.g., "Toxic")
-
Storage Pending Disposal
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from heat sources and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department to schedule a collection.
-
Documentation: Ensure all required paperwork is completed for the waste pickup.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the operational workflow for the disposal of this compound.
Caption: Decision-making flowchart for chemical disposal.
Caption: Step-by-step workflow for safe chemical disposal.
By adhering to these conservative, safety-first procedures and actively engaging with institutional safety resources, researchers can ensure the responsible management of chemical waste, fostering a secure and compliant laboratory environment.
References
Safeguarding Your Research: Essential Protective Measures for Handling 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
A comprehensive guide to the safe handling, use, and disposal of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, ensuring the protection of laboratory personnel and the integrity of research.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for maintaining a safe laboratory environment. The following procedures are based on established safety guidelines for handling similar nitrophenyl compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment is necessary before beginning any experiment. The following table summarizes the essential personal protective equipment (PPE) required when handling this compound. This is based on the potential hazards associated with similar chemical structures, which may include skin, eye, and respiratory irritation.[1][2][3]
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are mandatory.[4] |
| Face Shield | Recommended to be worn over safety goggles, especially when there is a risk of splashing.[4][5][6][7] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use.[4] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][4] |
| Respiratory | Respirator | Use a respirator if a fume hood is unavailable or if engineering controls are insufficient to manage aerosols or dust. |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes are required at all times within the laboratory setting.[4] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling the compound, ensure all required PPE is worn correctly.[1] Your workspace should be in a well-ventilated area, ideally within a chemical fume hood.[4][8]
-
Dispensing: Take care to avoid the creation of dust or aerosols.
-
During Use: Keep containers of this compound securely closed when not in use.[2][9] Avoid all personal contact, including the inhalation of dust or vapors.[4]
-
After Handling: Thoroughly wash your hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that came into contact with the chemical.
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, making sure to rinse under the eyelids.[10] Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, provide oxygen and seek immediate medical attention.[10]
-
Spills: For small spills, use absorbent pads from a chemical spill kit to clean the area.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[11]
Disposal Plan:
All waste materials contaminated with this compound, including empty containers and used gloves, must be collected in a designated and clearly labeled hazardous waste container.[4] Do not mix this waste with other waste streams.[4] All disposal procedures must adhere to federal, state, and local regulations.[3][9]
Workflow for Safe Handling of this compound
A flowchart outlining the safe handling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. trimaco.com [trimaco.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
